molecular formula C30H44O3 B1660293 4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE CAS No. 74161-80-1

4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE

Cat. No.: B1660293
CAS No.: 74161-80-1
M. Wt: 452.7 g/mol
InChI Key: LIFGFXHSHJHSJN-UHFFFAOYSA-N
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Description

4-(Octyloxy)phenyl 4-Nonylbenzoate is a high-purity ester compound offered for research and development applications, particularly in the field of advanced materials science. Its molecular structure, characterized by an octyloxy chain linked to a phenyl benzoate core with a nonyl terminal group, suggests potential utility as an organic intermediate or a component in liquid crystal mixtures, similar to its structural analogs . Compounds of this class are investigated for their role in modifying the physical properties, such as phase transition temperatures and optical anisotropy, of engineered materials . Furthermore, derivatives containing the 4-octyloxyphenyl group are of significant interest in photochemical research, including studies on photopolymerization, where they can function as key components in photoinitiating systems for developing light-cured composites and other energy-curable technologies . This product is intended for laboratory research purposes by qualified personnel. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

74161-80-1

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

(4-octoxyphenyl) 4-nonylbenzoate

InChI

InChI=1S/C30H44O3/c1-3-5-7-9-11-12-14-16-26-17-19-27(20-18-26)30(31)33-29-23-21-28(22-24-29)32-25-15-13-10-8-6-4-2/h17-24H,3-16,25H2,1-2H3

InChI Key

LIFGFXHSHJHSJN-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Thermotropic Liquid Crystalline Properties of 4-(Octyloxy)phenyl 4-Nonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the synthesis and characterization of the thermotropic liquid crystalline properties of the calamitic (rod-like) mesogen, 4-(octyloxy)phenyl 4-nonylbenzoate. While specific experimental data for this compound is not extensively published, this document serves as a procedural and interpretive guide for researchers. It outlines a robust synthetic protocol and details the critical analytical techniques—Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD)—required for a thorough investigation. The narrative emphasizes the causal relationships between experimental choices and the resulting data, ensuring a self-validating and scientifically rigorous approach. Illustrative data, based on trends observed in homologous series of phenyl benzoates, is presented to guide researchers in their analysis.

Introduction: The Rationale for Investigation

Calamitic liquid crystals, such as the phenyl benzoate esters, form the cornerstone of many advanced materials, most notably in display technologies. The molecule of interest, 4-(octyloxy)phenyl 4-nonylbenzoate, possesses a classic calamitic architecture: a rigid aromatic core functionalized with flexible terminal alkyl/alkoxy chains. This structure is designed to induce mesophase formation upon thermal stimulus (thermotropism). The octyloxy and nonyl chains provide the molecular flexibility and aspect ratio necessary for the formation of partially ordered fluid phases, such as the nematic and smectic phases, which exist between the crystalline solid and the isotropic liquid states.

Understanding the precise nature of these phases—their transition temperatures, thermodynamic signatures, optical textures, and structural parameters—is paramount for any potential application. This guide provides the foundational methodology to perform such a characterization with scientific rigor.

Synthesis of 4-(Octyloxy)phenyl 4-Nonylbenzoate

A reliable synthesis is the prerequisite for accurate characterization. The target molecule is an ester, and a highly effective and mild method for its formation is the Steglich esterification, which is particularly suitable for coupling a carboxylic acid with a phenol.[1][2][3] This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3]

The causality for this choice lies in its mild reaction conditions, which avoid the harsh acidic environments of Fischer esterification that can be less effective for phenols.[4] The DMAP catalyst is crucial as it is a stronger nucleophile than the alcohol, forming a highly reactive intermediate that is readily attacked by the 4-(octyloxy)phenol.[3]

Proposed Synthetic Workflow

cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst R1 4-Nonylbenzoic Acid P1 Steglich Esterification (Room Temperature, 12-24h) R1->P1 R2 4-(Octyloxy)phenol R2->P1 C1 EDC or DCC (Coupling Agent) C1->P1 C2 DMAP (Catalyst) C2->P1 S1 DCM or Acetonitrile (Solvent) S1->P1 P2 Workup (Filtration of Urea, Acid/Base Wash) P1->P2 P3 Purification (Column Chromatography) P2->P3 Final 4-(Octyloxy)phenyl 4-Nonylbenzoate P3->Final

Caption: Synthetic workflow for 4-(octyloxy)phenyl 4-nonylbenzoate via Steglich esterification.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add 4-nonylbenzoic acid (1.0 eq), 4-(octyloxy)phenol (1.0 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous dichloromethane (DCM) or acetonitrile.[1][5]

  • Initiation: Cool the flask in an ice bath (0 °C). Add EDC (1.2 eq) or DCC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, if DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with DCM.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted starting materials and the catalyst.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is the primary tool for quantifying the thermodynamics of phase transitions. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures (T) and their associated enthalpy changes (ΔH).[6][7]

The choice of a controlled heating and cooling rate (typically 10 or 20 °C/min) is a balance between sensitivity and resolution.[7] Slower rates provide better temperature resolution but yield smaller, broader peaks. Faster rates enhance sensitivity (larger peaks) but can introduce thermal lag, shifting apparent transition temperatures.[7][8] A rate of 10 °C/min is a standard practice that provides a reliable dataset for most liquid crystals.

Overall Characterization Workflow

cluster_thermal Thermodynamic Analysis cluster_optical Optical & Structural Analysis Start Synthesized Compound DSC DSC (1st & 2nd Thermal Cycles) Start->DSC DSC_Data Identify T and ΔH (Transition Temperatures & Enthalpies) DSC->DSC_Data POM Hot-Stage POM (Correlate with DSC) DSC_Data->POM Guide Temperatures POM_Data Observe & Identify Mesophase Textures POM->POM_Data XRD Variable-Temp XRD (Confirm Phase Structure) POM_Data->XRD Confirm Phase ID End Complete Phase Characterization POM_Data->End XRD_Data Determine d-spacing (Smectic Layer Thickness) XRD->XRD_Data XRD_Data->End

Caption: Integrated workflow for the characterization of a thermotropic liquid crystal.

Detailed DSC Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment, preventing sublimation.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a point well above the expected clearing point (e.g., 150 °C) at a rate of 10 °C/min. This scan reveals the initial phase behavior and erases the material's prior thermal history.

    • First Cooling Scan: Cool the sample from the isotropic state back to room temperature (or below) at 10 °C/min. This reveals the liquid crystalline phases formed upon cooling (enantiotropic phases).

    • Second Heating Scan: Heat the sample again at 10 °C/min. This scan is considered the most representative of the material's intrinsic thermotropic behavior.[9]

  • Data Analysis: Analyze the second heating scan. The peak maximum of an endotherm corresponds to the transition temperature. The integrated area of the peak provides the enthalpy of the transition (ΔH).

Illustrative DSC Data

The following table presents plausible, illustrative data for 4-(octyloxy)phenyl 4-nonylbenzoate, based on trends in similar homologous series where longer alkyl chains tend to stabilize smectic phases.[10][11][12]

TransitionOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH, kJ/mol)Phase Assignment
Heating Cycle
Crystal → Smectic C65.267.528.5Cr → SmC
Smectic C → Nematic88.188.51.2SmC → N
Nematic → Isotropic95.496.00.8N → I
Cooling Cycle
Isotropic → Nematic-95.1-0.7I → N
Nematic → Smectic C-87.2-1.1N → SmC
Smectic C → Crystal-52.0-25.8SmC → Cr

Mesophase Identification by Polarized Optical Microscopy (POM)

POM is an indispensable technique for the direct visualization and identification of liquid crystal phases.[6][13] Anisotropic materials, like liquid crystals, are birefringent, meaning they rotate the plane of polarized light.[14] When placed between two crossed polarizers, these materials appear bright against a dark background, and their specific molecular arrangement gives rise to characteristic optical textures.[6]

Detailed POM Protocol
  • Sample Preparation: Place a small amount of the compound onto a clean microscope slide. Heat the slide on a hot plate to melt the sample into the isotropic phase.

  • Slide Assembly: Place a clean cover slip over the molten droplet and press gently to create a thin, uniform film.

  • Microscopy: Place the slide onto a hot stage mounted on the polarizing microscope.

  • Thermal Analysis:

    • Heat the sample into the isotropic liquid phase, which will appear completely dark (extinct) under crossed polarizers.

    • Slowly cool the sample (e.g., at 2-5 °C/min), observing the textures that form at the phase transitions identified by DSC.

    • Record high-resolution images of the characteristic textures observed in each mesophase.

    • Gently shearing the sample by moving the coverslip can help in identifying certain phases (e.g., aligning smectic layers).

Interpretation of Expected Textures
  • Isotropic (I) → Nematic (N) Transition: Upon cooling from the dark isotropic phase, small, bright droplets will nucleate and grow, coalescing into a highly mobile fluid. The characteristic texture is often a schlieren texture , featuring dark brushes that emanate from point defects (disclinations).

  • Nematic (N) → Smectic C (SmC) Transition: As the sample is cooled further into the SmC phase, the schlieren texture may persist but often becomes more broken or develops additional lines. If a focal-conic texture develops, it will be a broken focal-conic fan texture , indicative of the tilted molecular arrangement within the smectic layers.

Structural Analysis by X-Ray Diffraction (XRD)

While POM provides visual identification, XRD provides definitive structural information, particularly the confirmation of layered (smectic) phases and the measurement of layer spacing (d).[15]

The rationale for XRD is based on Bragg's Law. In a smectic phase, the periodic stacking of layers acts as a diffraction grating for X-rays. This results in a sharp, intense Bragg peak at a small diffraction angle (low 2θ), corresponding to the layer spacing. In contrast, the liquid-like disorder within the layers produces a diffuse, broad halo at a wider angle (high 2θ).[15]

Detailed XRD Protocol
  • Sample Preparation: Load the powdered sample into a thin-walled glass capillary tube (approx. 1.0-1.5 mm diameter).

  • Instrument Setup: Mount the capillary in a variable-temperature sample holder within the XRD instrument.

  • Data Acquisition:

    • Heat the sample to a specific temperature within a mesophase (as determined by DSC and POM). Allow the temperature to equilibrate.

    • Acquire the diffraction pattern, ensuring sufficient scan time to obtain good signal-to-noise.

    • Repeat the measurement for each identified mesophase.

Interpretation of Expected Diffraction Patterns
  • Nematic Phase (e.g., at 92 °C): The diffraction pattern would show no sharp peaks at low angles, confirming the absence of positional order. A broad, diffuse halo at a wide angle (e.g., 2θ ≈ 20°) would be present, corresponding to the average distance between molecules.

  • Smectic C Phase (e.g., at 75 °C): The pattern would be characterized by:

    • A sharp, intense Bragg peak at a low angle (e.g., 2θ ≈ 3°), confirming the layered structure. The position of this peak can be used to calculate the layer spacing, d.

    • A diffuse halo at a wide angle, similar to the nematic phase, indicating liquid-like order within the smectic layers.

Conclusion

The comprehensive characterization of a novel thermotropic liquid crystal like 4-(octyloxy)phenyl 4-nonylbenzoate requires a multi-technique, self-validating approach. This guide outlines a logical and rigorous workflow, beginning with a reliable synthesis and proceeding through thermodynamic, optical, and structural analysis. By correlating the quantitative data from DSC with the qualitative observations from POM and the structural parameters from XRD, researchers can build a complete and trustworthy profile of the material's mesomorphic behavior. The illustrative data and detailed protocols provided herein serve as a robust template for the investigation of this and other calamitic liquid crystals, enabling their systematic evaluation for advanced applications.

References

  • JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [URL: https://www.jove.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02251b]
  • Doshi, A.V. et al. (2011). Synthesis and study of new ester homologous series of Mesomorphs: 4-Ethoxy phenyl-4'-n-alkoxy. Der Pharma Chemica, 3(3), 207-212. [URL: https://www.derpharmachemica.
  • Byrne, L. E., & Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal, 8(9). [URL: https://www.researchgate.net/publication/373151474_Effect_of_Heating_and_Cooling_on_6CB_Liquid_Crystal_Using_DSC_Technique]
  • JoVE. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. [URL: https://www.youtube.
  • Byrne, L. E., & Sharma, D. (2023, September 9). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal. [URL: https://www.etj.qa/index.php/etj/article/view/178]
  • National Center for Biotechnology Information. (2024, October 21). On the Use of Reflection Polarized Optical Microscopy for Rapid Comparison of Crystallinity and Phase Segregation of P3HT:PCBM Thin Films. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7710086/]
  • Organic Chemistry Portal. Steglich Esterification. [URL: https://www.organic-chemistry.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [URL: https://www.organic-chemistry.org/prog/peo/acid_ester.html]
  • Chauhan, B. C. et al. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica, 3(2), 110-117. [URL: https://www.derpharmachemica.com/pharma-chemica/mesomorphic-properties-of-a-new-homologous-series-4-4-n-alkoxy-benzoyloxy-3-methoxy-phenyl-azo-4-chlorobenzene.pdf]
  • Wikipedia. Differential scanning calorimetry. [URL: https://en.wikipedia.org/wiki/Differential_scanning_calorimetry]
  • Basu, R. et al. (2014). The member of the 4- n -alkoxy phenyl-4 - m -alkoxy benzoate ho-. ResearchGate. [URL: https://www.researchgate.net/figure/The-member-of-the-4-n-alkoxy-phenyl-4-m-alkoxy-benzoate-ho-molog-series-denoted-n-OO_fig1_260848529]
  • Zoghaib, W.M. et al. (2022, February 15). Phase Transition Investigations of a Series of Aromatic Naphthalene-2-yl-4-(Alkoxy) Benzoate and Naphthalene. Scientific Research Publishing. [URL: https://www.scirp.
  • H5P. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. [URL: https://h5p.org/node/1070557]
  • IOSR Journals. (2020, December 17). Preparation, Characterization and Applications of Liquid Crystals: A Review. [URL: https://www.iosrjournals.org/iosr-jpbs/papers/Vol13-issue12/Ser-1/G1312014354.pdf]
  • TA Instruments. High Heating Rate DSC. [URL: https://www.tainstruments.
  • Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. [URL: https://www.drawell.com/xrd-sample-preparation-best-practices-for-different-sample-forms/]
  • Anton Paar. OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING. [URL: https://www.anton-paar.com/corp-en/services-support/document-finder/application-reports/ar-rheology-polarized-light-imaging/]
  • MIT OpenCourseWare. DSC and Polarized light microscopy study of liquid crystals. [URL: https://ocw.mit.edu/courses/3-014-materials-laboratory-fall-2006/a272023c723700075e8e8947f6368d44_3014_lab3_dsc.pdf]
  • NETZSCH-Gerätebau GmbH. Influences of Heating and Cooling Rates on the DSC Measurement Result. [URL: https://www.netzsch-thermal-analysis.
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  • Doshi, A.V. et al. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Der Pharma Chemica, 3(5), 191-197. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-study-of-liquid-crystallinity-of-benzoate-derivatives-in-a-laterally-substituted-homologous-series.pdf]
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An In-depth Technical Guide to the Dielectric Anisotropy of 4-(octyloxy)phenyl 4-nonylbenzoate in the Nematic Phase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and characterizing the dielectric anisotropy (Δε) of the nematic liquid crystal 4-(octyloxy)phenyl 4-nonylbenzoate. While specific experimental data for this exact compound is not extensively published, this document synthesizes established principles, theoretical models, and proven experimental protocols applicable to the phenyl benzoate class of liquid crystals. We will delve into the molecular characteristics of 4-(octyloxy)phenyl 4-nonylbenzoate, the theoretical underpinnings of dielectric anisotropy as described by the Maier-Meier theory, and a detailed, field-proven methodology for its experimental determination. This guide is intended for researchers and scientists in materials science and drug development, offering both the foundational knowledge and the practical steps required to fully characterize this and similar liquid crystalline materials.

Introduction: The Significance of Dielectric Anisotropy in Nematic Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. In the nematic phase, the constituent rod-like molecules lack positional order but possess a long-range orientational order, tending to align along a common direction known as the director (n ). This collective alignment is the source of their profound anisotropy in physical properties, including refractive index, magnetic susceptibility, and, most critically for many applications, dielectric permittivity.

Dielectric anisotropy (Δε) is the difference in the dielectric permittivity of the material when measured parallel (ε∥) and perpendicular (ε⊥) to the director. It is formally defined as:

Δε = ε∥ - ε⊥

The sign and magnitude of Δε are critical parameters that dictate the response of the liquid crystal to an external electric field.[1]

  • Positive Dielectric Anisotropy (Δε > 0): Molecules align their long axes parallel to an applied electric field. This behavior is fundamental to the operation of the most common liquid crystal displays (LCDs), such as twisted nematic (TN) and in-plane switching (IPS) displays.

  • Negative Dielectric Anisotropy (Δε < 0): Molecules align their long axes perpendicular to an applied electric field. This property is essential for technologies like vertically aligned (VA) displays, which are known for their high contrast ratios.[1]

Understanding and precisely measuring the dielectric anisotropy of a material like 4-(octyloxy)phenyl 4-nonylbenzoate is therefore not merely an academic exercise; it is a prerequisite for evaluating its potential in advanced electro-optic applications.

Molecular Profile: 4-(octyloxy)phenyl 4-nonylbenzoate

Chemical Structure and Synthesis

4-(octyloxy)phenyl 4-nonylbenzoate is a calamitic (rod-shaped) liquid crystal belonging to the phenyl benzoate family. Its structure consists of a central rigid core composed of two phenyl rings linked by an ester group, with flexible alkyl and alkoxy chains at its terminals.

The synthesis of such compounds typically follows a well-established esterification procedure, for example, the Steglich esterification. A generalized synthetic route involves reacting 4-nonylbenzoyl chloride with 4-(octyloxy)phenol in the presence of a base like pyridine or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[2] This modular synthesis allows for systematic variation of the terminal chains to tune the mesomorphic and dielectric properties.

Caption: Chemical structure of 4-(octyloxy)phenyl 4-nonylbenzoate.

Expected Mesomorphic Properties

The combination of a rigid aromatic core and flexible terminal chains is a classic design for inducing liquid crystalline behavior. The octyloxy and nonyl chains provide the necessary fluidity, while the phenyl benzoate core promotes the anisotropic alignment required for mesophase formation. Based on homologous series of 4-(alkoxy)phenyl 4-alkylbenzoates, this compound is expected to exhibit a stable nematic phase over a practical temperature range.

PropertyExpected Value / BehaviorRationale
Phase Sequence Crystal (Cr) → Nematic (N) → Isotropic (I)Typical for calamitic mesogens of this structure.
Melting Point (Cr-N) ~40-60 °CEstimated based on similar phenyl benzoate derivatives.[3]
Clearing Point (N-I) ~60-80 °CThe nematic-isotropic transition temperature is sensitive to the length of the alkyl/alkoxy chains.

Note: These temperature ranges are estimations based on trends in related compounds and require experimental verification via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Theoretical Framework: The Maier-Meier Theory

To understand the origin of dielectric anisotropy, we turn to the Maier-Meier theory, a mean-field model that connects the macroscopic dielectric permittivities (ε∥, ε⊥) to the molecular properties of the liquid crystal.[4][5] The theory provides a powerful framework for predicting how molecular structure influences dielectric behavior.

The Maier-Meier equations are:

  • ε∥ = 1 + (N·h·F/ε₀) · [α_avg + (2/3)·Δα·S + (F·μ²/3kT)·(1 - (1-3cos²β)·S)]

  • ε⊥ = 1 + (N·h·F/ε₀) · [α_avg - (1/3)·Δα·S + (F·μ²/3kT)·(1 + (1/2)(1-3cos²β)·S)]

Where:

  • N: Number density of molecules

  • h, F: Cavity and reaction field factors

  • α_avg: Average molecular polarizability

  • Δα: Anisotropy of polarizability

  • S: Nematic order parameter (a measure of orientational order)

  • μ: Magnitude of the net molecular dipole moment

  • β: Angle between the net dipole moment and the long molecular axis

  • k: Boltzmann constant, T: Absolute temperature

The key takeaway for the materials scientist is the interplay between the dipole moment (μ) and its angle (β). The ester linkage (-COO-) in the core of 4-(octyloxy)phenyl 4-nonylbenzoate possesses a significant dipole moment. The overall net dipole moment of the molecule is the vector sum of this central dipole and smaller dipoles from the ether linkage (-O-) and the alkyl chains. The angle β this net dipole makes with the long axis is the most critical factor in determining the sign of Δε. A small β angle contributes to a positive Δε, whereas a larger β (approaching 90°) leads to a negative Δε.

Experimental Protocol for Dielectric Spectroscopy

This section provides a self-validating, step-by-step protocol for the precise measurement of ε∥ and ε⊥. The core principle is to measure the capacitance of a liquid crystal cell, which acts as a capacitor with the LC material as the dielectric medium.

Materials and Equipment
  • Liquid Crystal: 4-(octyloxy)phenyl 4-nonylbenzoate

  • LC Cells: Commercially available cells with transparent Indium Tin Oxide (ITO) electrodes. Two types are required:

    • Planar (Homogeneous) Cell: Inner surfaces are coated with a rubbed polyimide layer to align the LC director parallel to the surfaces.

    • Homeotropic Cell: Inner surfaces are coated with a material like lecithin or a homeotropic polyimide to align the LC director perpendicular to the surfaces.

  • Equipment:

    • Impedance Analyzer or LCR Meter (e.g., Keysight E4990A)

    • Hot Stage with a precision temperature controller (e.g., Linkam LTS420)

    • Polarizing Optical Microscope (for verifying alignment)

    • Nitrogen source (for inert atmosphere)

Experimental Workflow Diagram

prep Step 1: Cell Preparation - Select Planar & Homeotropic cells - Clean with solvents fill Step 2: Sample Filling - Heat cell & LC above T_NI - Fill by capillary action prep->fill Empty, clean cells mount Step 3: Mounting & Equilibration - Place cell on hot stage - Equilibrate at desired temp. fill->mount Filled LC cell measure_perp Step 4a: Measure C⊥ - Use Homeotropic cell - Scan frequency range mount->measure_perp Homeotropic Cell measure_para Step 4b: Measure C∥ - Use Planar cell - Scan frequency range mount->measure_para Planar Cell data_analysis Step 5: Data Analysis - Calculate ε⊥ from C⊥ - Calculate ε∥ from C∥ - Calculate Δε = ε∥ - ε⊥ measure_perp->data_analysis measure_para->data_analysis

Caption: Workflow for experimental determination of dielectric anisotropy.

Step-by-Step Measurement Procedure
  • Cell Calibration: Before filling, measure the capacitance of the empty cell (C_empty). This, along with the known dielectric constant of air (ε_air ≈ 1), is used to determine the cell constant.

  • Sample Filling: Heat both the liquid crystal sample and the LC cell to a temperature a few degrees above the nematic-isotropic transition point (clearing point). Fill the cell via capillary action, ensuring no air bubbles are trapped.

  • Thermal Equilibration: Place the filled cell in the hot stage. Cool slowly from the isotropic phase into the nematic phase. This slow cooling is crucial for achieving a well-aligned, monodomain sample. Allow the temperature to stabilize at the desired measurement point for several minutes.

  • Capacitance Measurement:

    • To measure ε⊥ , use the homeotropic cell . In this configuration, the electric field applied between the ITO plates is parallel to the director. Therefore, the measured capacitance (C_homeotropic) corresponds to C∥.

    • To measure ε∥ , use the planar cell . The electric field is perpendicular to the director, so the measured capacitance (C_planar) corresponds to C⊥.

    • At each temperature point, sweep the desired frequency range (e.g., 100 Hz to 1 MHz) using the impedance analyzer, recording the capacitance.

  • Permittivity Calculation: The real part of the dielectric permittivity (ε') is calculated using the formula: ε' = (C_sample / C_empty) * ε_air Where C_sample is either C_planar or C_homeotropic.

  • Anisotropy Determination: Calculate the dielectric anisotropy, Δε, at each temperature and frequency by subtracting the calculated ε⊥ from ε∥.

Analysis and Expected Results

Predicted Dielectric Anisotropy

For 4-(octyloxy)phenyl 4-nonylbenzoate, the primary contribution to the dipole moment comes from the ester (-COO-) and ether (-O-) groups. The ester dipole is significant and is oriented at an angle to the long molecular axis. However, the ether oxygen dipole and the overall molecular polarizability, which is greatest along the long axis, typically result in a net dipole moment that has a substantial component parallel to the molecular axis. Therefore, it is predicted that 4-(octyloxy)phenyl 4-nonylbenzoate will exhibit a small to moderate positive dielectric anisotropy (Δε > 0) .

Temperature Dependence

As the temperature increases within the nematic range, the orientational order (S) of the liquid crystal molecules decreases due to increased thermal agitation. According to the Maier-Meier theory, both ε∥ and ε⊥ are dependent on S. Typically, ε∥ decreases significantly as the temperature approaches the clearing point, while ε⊥ may slightly increase. Consequently, the dielectric anisotropy (Δε) is strongly temperature-dependent and will decrease as the temperature rises, eventually becoming zero at the nematic-isotropic transition.

cluster_positive Predicted Behavior (Δε > 0) mol1 Molecule E_field1 Electric Field (E) mol1:e->E_field1:w Long axis aligns || E

Sources

An In-depth Technical Guide to the Refractive Index and Optical Birefringence of 4-(octyloxy)phenyl 4-nonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Optical Properties in Liquid Crystal Applications

For researchers, scientists, and professionals in drug development, a deep understanding of the optical properties of liquid crystals is paramount. These materials, with their unique combination of fluidity and long-range molecular order, are at the heart of numerous technologies, from high-resolution displays to advanced optical sensors. The refractive index and optical birefringence are fundamental parameters that dictate how light interacts with a liquid crystal medium, and their precise characterization is essential for the design and optimization of novel devices. This guide provides a comprehensive overview of the theoretical underpinnings and experimental methodologies for determining the refractive index and optical birefringence of the calamitic liquid crystal, 4-(octyloxy)phenyl 4-nonylbenzoate. While direct experimental data for this specific compound is not extensively published, this guide will equip researchers with the necessary knowledge and protocols to conduct these measurements, using data from analogous compounds for illustrative purposes.

Theoretical Framework: Understanding Anisotropy in Liquid Crystals

The defining characteristic of liquid crystals is their anisotropy, which leads to direction-dependent physical properties, including the refractive index.[1] This optical anisotropy, known as birefringence, arises from the alignment of the elongated molecules along a common direction, referred to as the director.[2]

When unpolarized light enters a nematic liquid crystal, it is split into two linearly polarized components: the ordinary ray (o-ray) and the extraordinary ray (e-ray). The o-ray is polarized perpendicular to the director and experiences a refractive index denoted as n₀. The e-ray is polarized parallel to the director and experiences a refractive index nₑ. The difference between these two indices, Δn = nₑ - n₀, is the optical birefringence.[2]

The Vuks and Neugebauer Models: From Microscopic to Macroscopic Properties

To understand the relationship between the molecular properties and the macroscopic refractive indices, several models have been developed. The Vuks model is a widely used semi-empirical model that relates the macroscopic refractive indices to the microscopic molecular polarizabilities.[3][4] It assumes an isotropic local field, which has been shown to be a reasonable approximation for many liquid crystals.[3]

The Neugebauer model provides an alternative approach that considers an anisotropic local field, which can be more accurate for highly birefringent materials.[5] Both models are crucial for interpreting experimental data and for predicting the optical properties of new liquid crystal materials.

Experimental Determination of Refractive Index and Birefringence

Several well-established techniques are available for the precise measurement of the ordinary and extraordinary refractive indices of liquid crystals. The choice of method often depends on the required accuracy, the physical state of the sample, and the available equipment.

Abbé Refractometer Method

The Abbé refractometer is a common and convenient instrument for measuring the refractive indices of liquids. For liquid crystals, a modified setup is required to control the alignment of the molecules relative to the incident light.

Experimental Protocol:

  • Sample Preparation: A thin film of 4-(octyloxy)phenyl 4-nonylbenzoate is sandwiched between the two prisms of the Abbé refractometer. The surfaces of the prisms are treated with a polyimide alignment layer and rubbed to induce a planar alignment of the liquid crystal molecules.

  • Temperature Control: The refractometer is equipped with a circulating water bath to precisely control the temperature of the sample.[6] Measurements are taken at various temperatures to determine the temperature dependence of the refractive indices.

  • Measurement of n₀ and nₑ: A polarizer is placed in the light path. To measure n₀, the polarizer is oriented so that the light is polarized perpendicular to the rubbing direction (the director). To measure nₑ, the polarizer is rotated by 90 degrees.

  • Data Analysis: The refractive indices are read directly from the instrument's scale for different wavelengths of light, typically using spectral lamps.

The causality behind this experimental choice lies in its directness and simplicity for obtaining both n₀ and nₑ with good accuracy. The self-validating nature of this protocol is ensured by repeated measurements at each temperature and wavelength, and by calibrating the instrument with a standard of known refractive index.

Spectrophotometry and Interferometry Techniques

For more precise measurements, especially of birefringence, spectrophotometry and interferometry techniques are employed. These methods rely on analyzing the transmission or interference patterns of light passing through a liquid crystal cell.

Experimental Workflow for Birefringence Measurement using a Mach-Zehnder Interferometer:

G cluster_0 Light Source & Polarization cluster_1 Mach-Zehnder Interferometer cluster_2 Detection & Analysis Laser He-Ne Laser (633 nm) Polarizer Polarizer Laser->Polarizer BS1 Beam Splitter 1 Polarizer->BS1 M1 Mirror 1 BS1->M1 Reference Arm LC_Cell Liquid Crystal Cell (4-(octyloxy)phenyl 4-nonylbenzoate) BS1->LC_Cell Sample Arm BS2 Beam Splitter 2 M1->BS2 M2 Mirror 2 LC_Cell->M2 M2->BS2 Detector Photodetector BS2->Detector Analysis Fringe Analysis Software Detector->Analysis

Caption: Experimental setup for birefringence measurement using a Mach-Zehnder interferometer.

Detailed Protocol:

  • Cell Preparation: A liquid crystal cell with a known thickness is constructed using two glass plates with transparent electrodes and a planar alignment layer. The cell is filled with 4-(octyloxy)phenyl 4-nonylbenzoate in its isotropic phase and then slowly cooled to the nematic phase to ensure uniform alignment.

  • Interferometer Setup: The cell is placed in one arm of a Mach-Zehnder interferometer. A voltage source is connected to the cell to control the orientation of the liquid crystal molecules.

  • Data Acquisition: A laser beam is split into a reference beam and a sample beam that passes through the liquid crystal cell. The two beams are then recombined to create an interference pattern, which is recorded by a photodetector.

  • Birefringence Calculation: By applying a voltage across the cell, the liquid crystal molecules reorient, changing the optical path length for the extraordinary ray. This shift in the interference fringes is used to calculate the birefringence at different voltages and temperatures.[7]

The rationale for using an interferometric method is its high sensitivity to changes in the optical path length, allowing for very precise determination of birefringence. The self-validating aspect comes from the ability to cycle the voltage and temperature and observe the reproducible shifting of the interference fringes.

Expected Results and Data Analysis for 4-(octyloxy)phenyl 4-nonylbenzoate

Temperature Dependence

The refractive indices and birefringence of liquid crystals are highly dependent on temperature. As the temperature increases towards the nematic-isotropic transition temperature (Tₙᵢ), the long-range orientational order of the molecules decreases.

  • nₑ (Extraordinary Refractive Index): Decreases significantly as the temperature increases.[10]

  • n₀ (Ordinary Refractive Index): Slightly increases with increasing temperature.[10]

  • Birefringence (Δn): Decreases with increasing temperature and drops to zero at Tₙᵢ, as the material becomes isotropic.[10]

Table 1: Expected Temperature Dependence of Refractive Indices and Birefringence for a Typical Calamitic Liquid Crystal (λ = 589 nm)

Temperature (°C)nₑn₀Δn (nₑ - n₀)
251.6501.5000.150
351.6401.5050.135
451.6251.5100.115
551.5901.5150.075
Tₙᵢ (e.g., 60°C)1.5401.5400.000
Wavelength Dependence (Dispersion)

The refractive indices of liquid crystals also vary with the wavelength of light, a phenomenon known as dispersion. Generally, both nₑ and n₀ decrease as the wavelength increases. This behavior can be described by the Cauchy model or the more sophisticated Sellmeier equation.[11]

Table 2: Expected Wavelength Dependence of Refractive Indices and Birefringence at a Constant Temperature (e.g., 25°C)

Wavelength (nm)nₑn₀Δn (nₑ - n₀)
450 (Blue)1.6751.5150.160
550 (Green)1.6551.5020.153
650 (Red)1.6451.4950.150

Conclusion and Future Directions

This guide has outlined the essential theoretical concepts and detailed experimental protocols for the characterization of the refractive index and optical birefringence of 4-(octyloxy)phenyl 4-nonylbenzoate. By employing techniques such as Abbé refractometry and interferometry, researchers can obtain precise and reliable data on the optical properties of this and other liquid crystal materials. Understanding the temperature and wavelength dependence of these properties is crucial for the development of new and improved liquid crystal-based technologies. Future research should focus on the experimental determination of these parameters for 4-(octyloxy)phenyl 4-nonylbenzoate and correlating them with its molecular structure and mesophase behavior. Such studies will contribute to the broader understanding of structure-property relationships in liquid crystals and pave the way for the design of materials with tailored optical characteristics for specific applications.

References

Sources

Methodological & Application

synthesis protocol for 4-(octyloxy)phenyl 4-nonylbenzoate via esterification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Liquid Crystalline 4-(Octyloxy)phenyl 4-nonylbenzoate via Acyl Chloride Coupling

Executive Summary

This application note details the synthesis of 4-(octyloxy)phenyl 4-nonylbenzoate , a calamitic liquid crystal (mesogen) exhibiting rod-like anisotropy.[1] The protocol utilizes an acyl chloride intermediate pathway , preferred over direct Fisher esterification or Steglich (DCC) coupling for this class of compounds due to higher conversion rates, easier purification, and the elimination of urea byproducts that can disrupt liquid crystalline phase transitions.

This guide provides a self-validating workflow, ensuring high purity (>99%) required for sharp phase transition characterization (DSC/POM).

Retrosynthetic Analysis & Reaction Scheme

The target molecule is disconnected at the central ester linkage. The forward synthesis involves the activation of 4-nonylbenzoic acid to its acid chloride, followed by nucleophilic acyl substitution with 4-(octyloxy)phenol.[1]

ReactionScheme Acid 4-Nonylbenzoic Acid (C16H24O2) AcidCl Intermediate: 4-Nonylbenzoyl Chloride Acid->AcidCl Reflux (80°C) - SO2, - HCl SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcidCl Phenol 4-(Octyloxy)phenol (C14H22O2) Product Target Mesogen: 4-(Octyloxy)phenyl 4-nonylbenzoate Phenol->Product AcidCl->Product DCM, 0°C to RT Base Pyridine / TEA (HCl Scavenger) Base->Product Catalyst/Base

Figure 1: Reaction pathway utilizing thionyl chloride activation followed by base-promoted esterification.[1][2]

Material Safety & Pre-requisites

Critical Safety Warnings:

  • Thionyl Chloride (

    
    ):  Extremely corrosive; reacts violently with water to release HCl and 
    
    
    
    gases. All glassware must be flame-dried or oven-dried (
    
    
    ).[1] Perform all transfers in a fume hood.
  • Pyridine: Toxic and noxious. Use as a base/solvent only in well-ventilated areas.[1]

  • Moisture Control: The intermediate acid chloride is moisture-sensitive.[1] Use a calcium chloride (

    
    ) guard tube or inert gas (
    
    
    
    /Ar) manifold.[1]

Reagents Table:

ComponentRoleEquivalencePurity Requirement
4-Nonylbenzoic Acid Substrate A1.0 eq>98%
Thionyl Chloride Chlorinating Agent3.0 - 5.0 eqReagent Grade (Distilled if yellow)
4-(Octyloxy)phenol Substrate B1.0 eq>98% (Recrystallize if colored)
Pyridine Base/Catalyst1.2 - 2.0 eqAnhydrous
Dichloromethane (DCM) SolventN/AAnhydrous (dried over

or sieves)

Experimental Protocol

Phase A: Synthesis of 4-Nonylbenzoyl Chloride (Activation)

Rationale: Direct esterification of phenols is thermodynamically unfavorable. Converting the acid to an acid chloride creates a highly electrophilic carbonyl carbon, driving the reaction forward.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Charging: Add 4-nonylbenzoic acid (10 mmol, ~2.48 g) to the flask.

  • Activation: Add thionyl chloride (excess, ~5 mL) directly to the solid.

    • Note: A catalytic drop of DMF can be added to accelerate the reaction (Vilsmeier-Haack type intermediate), but is optional for reactive benzoic acids.

  • Reaction: Heat the mixture to reflux (

    
     oil bath) for 3–4 hours.
    
    • Observation: The solution should turn clear as the acid converts to the liquid acid chloride. Evolution of HCl gas (fuming) will be observed.

  • Isolation: Remove the excess thionyl chloride via vacuum distillation (rotary evaporator with a base trap is acceptable, or high vacuum line).

    • Critical Step: Add 5 mL of dry toluene and re-evaporate. Repeat twice. This azeotropically removes trace thionyl chloride which would otherwise side-react with the phenol.[1]

  • Result: A yellow/brown oil (4-nonylbenzoyl chloride).[1] Use immediately in Phase B.

Phase B: Esterification Coupling

Rationale: The reaction between the acid chloride and phenol is exothermic. Low temperature addition prevents double-acylation or polymerization side products.[1]

  • Solubilization: Dissolve the crude acid chloride (from Phase A) in 20 mL of anhydrous DCM.

  • Phenol Prep: In a separate flask, dissolve 4-(octyloxy)phenol (10 mmol, ~2.22 g) and Pyridine (12 mmol, ~1 mL) in 20 mL anhydrous DCM.

  • Addition: Cool the Phenol/Pyridine solution to

    
      (ice bath).
    
  • Coupling: Add the Acid Chloride solution dropwise to the Phenol solution over 15 minutes.

    • Mechanism:[3][4][5][6][7] Pyridine neutralizes the HCl generated, driving the equilibrium to the right and preventing acid-catalyzed cleavage of the ether groups.

  • Digestion: Allow the mixture to warm to room temperature and stir for 12–18 hours (overnight).

  • Workup:

    • Wash organic layer with 1M HCl (

      
       mL) to remove excess pyridine.
      
    • Wash with 1M NaOH (

      
       mL) to remove unreacted phenol and acid.
      
    • Wash with Brine (

      
       mL).
      
    • Dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and evaporate solvent.
      

Purification & Crystallization Workflow

For liquid crystals, purity is paramount. Even 1% impurity can depress the clearing point (


) by several degrees.

Purification Crude Crude Solid (Off-white/Yellow) Dissolve Dissolve at Reflux (Clear Solution) Crude->Dissolve Solvent Hot Ethanol (or EtOH/Hexane 1:1) Solvent->Dissolve Cool Slow Cooling (RT -> 4°C) Dissolve->Cool Crystal Formation Filter Vacuum Filtration (Cold Wash) Cool->Filter Dry Vacuum Oven Drying (40°C, 4h) Filter->Dry

Figure 2: Recrystallization workflow to ensure mesogenic purity.[1]

Protocol:

  • Solvent Selection: Ethanol is the standard solvent. If solubility is too low, use a mixture of Ethanol/Hexane (1:1) or Acetone.

  • Recrystallization: Dissolve the crude solid in the minimum amount of boiling solvent. Allow to cool slowly to room temperature, then refrigerate (

    
    ).
    
  • Repetition: Perform this step twice .

  • Yield: Expected yield is 60–75%.

Characterization & Validation

A. 1H-NMR (400 MHz, ) Expectations

The structure is validated by identifying the two distinct aromatic systems and the alkyl chains.

  • 
     8.15 (d, 2H):  Aromatic protons ortho to the ester carbonyl (Benzoate ring).
    
  • 
     7.30 (d, 2H):  Aromatic protons meta to the ester carbonyl.
    
  • 
     7.10 (d, 2H):  Aromatic protons ortho to the ester oxygen (Phenolic ring).
    
  • 
     6.90 (d, 2H):  Aromatic protons ortho to the alkoxy group.
    
  • 
     3.95 (t, 2H): 
    
    
    
    (Octyloxy chain).[1]
  • 
     2.65 (t, 2H): 
    
    
    
    (Nonyl benzylic protons).[1]
  • 
     1.2-1.8 (m, ~26H):  Bulk methylene protons.[1]
    
  • 
     0.88 (m, 6H):  Terminal methyl groups.
    
B. Phase Transition Analysis (DSC)

Liquid crystals must be characterized by their transition temperatures.

  • Instrument: Differential Scanning Calorimetry (DSC).[8]

  • Cycle: Heat/Cool at

    
    /min.
    
  • Expected Phases: Crystal (

    
    ) 
    
    
    
    Smectic/Nematic (
    
    
    )
    
    
    Isotropic (
    
    
    ).[1]
  • Note: Phenyl benzoates typically exhibit enantiotropic mesophases.

Troubleshooting (Self-Validating System)

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure

removal is complete (toluene azeotrope) and glassware is dry.
Product is Oil (not solid) Solvent trapped or ImpureRecrystallize from cold ethanol.[1] Scratch glass to induce nucleation.
Broad Melting Point Unreacted PhenolWash organic layer thoroughly with 1M NaOH. Phenol is acidic and will be extracted.
Missing NMR Peaks Ester hydrolysisAvoid strong acids during workup; ensure Pyridine neutralized HCl during coupling.

References

  • Imrie, C. T., et al. (1993). "The preparation and properties of liquid crystalline phenyl benzoates." Liquid Crystals, 14(4), 1125–1140. Link[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard Protocol for Acyl Chloride Synthesis). Link

  • Kelly, S. M., & O'Neill, M. (2000). "Liquid Crystals." in Handbook of Advanced Electronic and Photonic Materials and Devices. Academic Press. (General synthesis of calamitic mesogens).
  • Organic Syntheses. (1920). "Acid Chlorides from Acids (Oxalyl Chloride/Thionyl Chloride methods)." Org.[3][9][10] Synth. 10, 10. Link[1]

  • Balkanli, S., et al. (2021).[11] "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal." Turkish Journal of Chemistry, 45(1), 71-81.[12] (Homologous protocol reference). Link

Sources

Application Note: Precision Thin-Film Deposition of 4-(Octyloxy)phenyl 4-nonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the fabrication of high-fidelity thin films using 4-(octyloxy)phenyl 4-nonylbenzoate (hereafter referred to as 8O9-Benzoate ). This molecule is a classic calamitic (rod-like) liquid crystal (LC) belonging to the phenyl benzoate family.

Relevance to Drug Development & Bioscience: While primarily known in organic electronics, phenyl benzoate mesogens are increasingly critical in label-free biosensing and solid-state drug modeling .

  • LC Biosensors: 8O9-Benzoate films can serve as sensitive optical transducers. When biomolecules (e.g., proteins, antibodies) bind to the film surface, they disrupt the LC ordering, creating a visible optical signal (birefringence change) without fluorescent tagging.

  • API Crystallization Models: The molecule’s polymorphism (Smectic/Nematic/Crystal transitions) serves as an excellent non-toxic model system for studying surface-mediated crystallization of hydrophobic Active Pharmaceutical Ingredients (APIs).

Material Characterization (Self-Validating Pre-Requisites)

Crucial Directive: Do not attempt deposition without defining the thermodynamic landscape of your specific batch. Impurities in organic synthesis can shift phase transition temperatures by 5–10°C.

Protocol A: Thermal Profiling (DSC)
  • Objective: Determine

    
    , 
    
    
    
    , and
    
    
    (Isotropic).
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Procedure:

    • Load 3–5 mg of 8O9-Benzoate into a hermetic aluminum pan.

    • Cycle 1: Heat to 120°C (erase thermal history)

      
       Cool to 0°C at 10°C/min.
      
    • Cycle 2 (Data Collection): Heat from 0°C to 120°C at 2°C/min.

  • Success Criteria: Sharp endothermic peaks indicating phase purity.

    • Reference Expectation: Look for Melting (

      
      ) 
      
      
      
      40–55°C and Clearing (
      
      
      )
      
      
      80–90°C. (Note: Long alkyl chains typically stabilize Smectic phases).

Method I: Physical Vapor Deposition (PVD) / OMBD

Best For: Fundamental studies, sub-monolayer control, and defect-free sensor interfaces.

The Mechanism

PVD allows the deposition of 8O9-Benzoate in a high-vacuum environment (


 to 

Torr). Unlike solution processing, PVD avoids solvent trapping. The critical control parameter is the Substrate Temperature (

)
relative to the molecule's bulk melting point.
Workflow Diagram: Thermal Evaporation Logic

PVD_Workflow Start Source Loading (Knudsen Cell) Vacuum Pump Down (< 2e-6 Torr) Start->Vacuum Heat_Source Heat Source (T_sublimation) Vacuum->Heat_Source Substrate_Ctrl Set Substrate Temp (T_sub) Vacuum->Substrate_Ctrl Deposition Deposition (0.1 - 0.5 Å/s) Heat_Source->Deposition Vapor Flux Substrate_Ctrl->Deposition Thermodynamic Control Anneal Post-Deposition Anneal Deposition->Anneal Maximize Ordering

Caption: Logic flow for Organic Molecular Beam Deposition (OMBD) ensuring thermodynamic equilibrium.

Detailed Protocol
  • Substrate Prep: Clean SiO2/Si wafers via sonication (Acetone

    
     IPA 
    
    
    
    DI Water) followed by UV-Ozone treatment (15 min) to ensure hydrophilicity.
  • Source Loading: Load 8O9-Benzoate powder into a Quartz or Alumina crucible.

  • Vacuum: Evacuate chamber to base pressure

    
     Torr.
    
  • Degassing: Gently heat source to ~40°C (below sublimation) for 30 mins to remove adsorbed water.

  • Deposition:

    • Source Temp: Slowly ramp until Quartz Crystal Microbalance (QCM) registers 0.1 Å/s.

    • Substrate Temp (

      
      ): 
      
      • For Amorphous/Glassy Films: Keep

        
        C (LN2 cooling).
        
      • For Highly Ordered Smectic Films: Keep

        
        C (approx. 40°C). This allows molecules enough energy to diffuse and lock into the crystal lattice (Soft Epitaxy).
        
  • Termination: Close shutter, cool source before venting.

Method II: Spin Coating (Solution Processing)

Best For: Rapid prototyping, thick films (>100 nm), and industrial scaling.

Solvent Engineering

The choice of solvent dictates the film morphology. You must balance solubility with vapor pressure .

SolventBoiling Point (°C)Solubility (8O9)Film Quality Outcome
Toluene 110.6HighExcellent. Aromatic interaction promotes planar stacking.
Chloroform 61.2Very HighPoor. Evaporates too fast; causes "orange peel" defects.
Chlorobenzene 131HighBest for Uniformity. Slow evaporation allows self-assembly.
Detailed Protocol
  • Solution Prep: Dissolve 8O9-Benzoate in Toluene or Chlorobenzene at 10 mg/mL (for ~50nm thickness) or 20 mg/mL (for >100nm).

    • Tip: Heat solution to 50°C to ensure full dissolution, then filter through a 0.2

      
      m PTFE filter.
      
  • Dispense: Static dispense (cover entire substrate).

  • Spin Cycle (Two-Step):

    • Step 1: 500 RPM for 5s (Spread).

    • Step 2: 2000–3000 RPM for 45s (Thinning).

  • Soft Bake (Critical): Immediately place on a hotplate at

    
    C (approx. 100°C) for 2 mins to melt the film, erasing flow marks.
    
  • Controlled Cooling: Cool at 1°C/min to room temperature. This slow cooling allows the molecules to organize into large Smectic domains.

Controlling Molecular Alignment (The "Secret Sauce")

For biosensing applications, the orientation of the molecules is paramount.

  • Homeotropic (Standing Up): Molecules perpendicular to substrate.

    • Achieved by: Treating substrate with OTS (Octadecyltrichlorosilane) SAM. The hydrophobic alkyl chains of OTS interdigitate with the octyloxy/nonyl chains of the 8O9-Benzoate.

  • Planar (Lying Down): Molecules parallel to substrate.

    • Achieved by:Rubbed Polyimide or bare UV-Ozone treated SiO2 (due to polar interaction with the ester group).

Diagram: Alignment Mechanism

Alignment cluster_0 Homeotropic Alignment (Hydrophobic) cluster_1 Planar Alignment (Hydrophilic) OTS OTS Monolayer (Alkyl Chains) LC_Homeo 8O9 Molecules (Standing Up) OTS->LC_Homeo Interdigitation SiO2 Bare SiO2 (Polar -OH) LC_Planar 8O9 Molecules (Lying Flat) SiO2->LC_Planar Dipole-Dipole Attraction

Caption: Surface chemistry dictates molecular orientation, critical for optical sensor performance.

Characterization & Validation

TechniqueObservationSuccess Metric
Polarized Optical Microscopy (POM) View between crossed polarizers.Homeotropic: Dark field (isotropic-looking). Planar: Bright, colorful textures (Schlieren textures).
XRD (Theta-2Theta) X-ray Diffraction.Sharp Bragg peaks at low angles (

) indicate Smectic layering.
AFM Surface Topography.Terraces with step heights corresponding to molecular length (~2.5–3 nm) confirm monolayer ordering.

Troubleshooting Guide

  • Issue: Film is cloudy or opaque.

    • Cause: Macroscopic crystallization (scattering).

    • Fix: Reduce film thickness or quench cool from the isotropic phase to lock in a glassy nematic state.

  • Issue: Dewetting (holes in the film).

    • Cause: Surface energy mismatch.

    • Fix: If using OTS, reduce OTS deposition time (monolayer is too dense). If using bare Si, ensure UV-Ozone treatment was sufficient.

References

  • Phase Behavior of Phenyl Benzoates

    • Source: NIST/Webbook & Liquid Crystal D
    • Context: General thermodynamic properties of alkoxy-phenyl-benzo
    • Link:

  • PVD of Rod-Like Molecules

    • Title: Vapor Deposition of a Smectic Liquid Crystal: Highly Anisotropic, Homogeneous Glasses with Tunable Molecular Orientation.[1][2]

    • Source:Journal of Physical Chemistry B (via ResearchG
    • Link:

  • Spin Coating Solvent Effects

    • Title: Influence of casting solvent on phenyl ordering at the surface of spin cast polymer thin films.[3]

    • Source:Journal of Colloid and Interface Science (Elsevier).
    • Link:

  • Liquid Crystal Biosensing

    • Title: Thin Films from Liquid Crystals (Structural effects and sensing).
    • Source: Taylor & Francis eBooks.
    • Link:

Sources

Application Note: Mastering X-ray Diffraction of Phenyl Benzoate Liquid Crystals: From Sample Preparation to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Analysis in Phenyl Benzoate Liquid Crystals

Phenyl benzoate derivatives are a cornerstone in the development of advanced liquid crystalline materials, finding applications from high-resolution displays to sophisticated drug delivery systems.[1][2] Their mesophase behavior—the intermediate states between solid and isotropic liquid—is intrinsically linked to their molecular structure and dictates their macroscopic properties.[3] X-ray diffraction (XRD) stands as a paramount analytical technique for elucidating the nanoscale architecture of these materials, providing critical insights into their structural organization.[4]

This application note provides a comprehensive guide to the sample preparation and XRD analysis of phenyl benzoate liquid crystals. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for obtaining high-quality diffraction data. The protocols outlined herein are designed to be self-validating, empowering researchers to confidently characterize the intricate structures of these fascinating materials.

The Dual-Probe Approach: Simultaneous SAXS and WAXS

To fully capture the hierarchical structure of phenyl benzoate liquid crystals, a combined Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) approach is indispensable.[5][6]

  • SAXS probes larger length scales (typically 1-100 nm), revealing information about the long-range positional order, such as the lamellar spacing in smectic phases.[7][8]

  • WAXS investigates shorter length scales (sub-nanometer), providing insights into the short-range positional order, such as the average intermolecular distance.[9][10]

By simultaneously collecting SAXS and WAXS data, a complete picture of the liquid crystalline phase can be constructed, from the overall molecular arrangement to the local packing.[6]

Core Principles of Sample Preparation for Liquid Crystal XRD

The quality of XRD data is fundamentally dependent on meticulous sample preparation. For liquid crystals, the primary objectives are to achieve a homogenous, solvent-free sample and, crucially, to control the alignment of the liquid crystal director.[3]

Sample Purity and Degassing: The First Line of Defense

The presence of solvents or dissolved gases can significantly disrupt the delicate liquid crystalline phases and their thermal response.[3] Therefore, a critical first step is to ensure the sample is pure and properly degassed. This is typically achieved by subjecting the sample to repeated melting and freezing cycles under vacuum.[3] This process removes volatile impurities that could interfere with the formation of well-ordered mesophases.

The Critical Role of Alignment

An unaligned ("powder") liquid crystal sample will produce a diffraction pattern consisting of diffuse rings, making phase identification challenging.[3] To resolve the intricate structural details, macroscopic alignment of the liquid crystal director is essential.[3][11] For phenyl benzoate liquid crystals, their aromatic cores often impart a significant diamagnetic anisotropy, making magnetic fields a particularly effective alignment tool.[3]

Experimental Protocols

Protocol 1: Sample Loading and Degassing
  • Capillary Selection: Utilize thin-walled glass or quartz capillaries (typically 1.0-1.5 mm diameter). Quartz is preferred for high-temperature studies due to its thermal stability.

  • Sample Introduction: Introduce the phenyl benzoate liquid crystal sample into the capillary. If the sample is solid at room temperature, it can be gently melted and drawn into the capillary via capillary action.

  • Vacuum Degassing: Attach the open end of the capillary to a vacuum line.

  • Melt-Freeze Cycles:

    • Gently heat the sample until it enters the isotropic liquid phase.

    • Once molten, apply a vacuum to remove dissolved gases.

    • Slowly cool the sample until it solidifies.

    • Repeat this cycle 3-5 times to ensure complete removal of volatile impurities.

  • Sealing: After the final degassing cycle, seal the capillary with a torch or a suitable epoxy to prevent atmospheric contamination.

Protocol 2: In-situ Magnetic Field Alignment and Data Acquisition

This protocol assumes the use of an XRD system equipped with a temperature-controlled stage and an in-situ magnetic field.

  • Mounting: Securely mount the sealed capillary in the temperature-controlled sample stage of the diffractometer.

  • Heating to Isotropic Phase: Heat the sample to a temperature well within its isotropic liquid phase. This erases any thermal history and pre-alignment from the filling process.

  • Magnetic Field Application: Apply a magnetic field (typically 1-2 Tesla) perpendicular to the X-ray beam path.[12] The diamagnetic anisotropy of the phenyl benzoate molecules will cause them to align with the magnetic field.

  • Slow Cooling and Phase Transitions: Slowly cool the sample (e.g., 0.5-1.0 °C/min) into the desired liquid crystalline phase. The magnetic field will maintain the molecular alignment as the phase transitions occur.

  • Data Acquisition: At the desired temperature, acquire the 2D SAXS/WAXS diffraction patterns. The exposure time will vary depending on the scattering power of the sample and the X-ray source brilliance.[13]

Data Interpretation: Decoding the Diffraction Patterns

The resulting 2D diffraction patterns will provide a wealth of structural information.

FeatureScattering AngleInformation Revealed
SAXS Peaks Small anglesLong-range positional order, such as smectic layer spacing (d-spacing).[14]
WAXS Diffuse Arcs Wide anglesShort-range positional order, representing the average intermolecular distance.[3]
Azimuthal Intensity -The degree of molecular alignment (orientational order parameter).[12]

For an aligned smectic A phase of a phenyl benzoate liquid crystal, the SAXS pattern will exhibit sharp, layer-line reflections in the direction of the aligning field, while the WAXS pattern will show diffuse crescents perpendicular to the field.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

XRD_Workflow cluster_prep Sample Preparation cluster_xrd XRD Analysis cluster_analysis Data Analysis A Select & Fill Capillary B Vacuum Degassing A->B C Melt-Freeze Cycles B->C D Seal Capillary C->D E Mount Sample in Stage D->E F Heat to Isotropic Phase E->F G Apply Magnetic Field F->G H Slow Cool to Mesophase G->H I Acquire SAXS/WAXS Data H->I J Analyze 2D Diffraction Pattern I->J K Determine Phase & Structural Parameters J->K

Figure 1: Experimental workflow for XRD analysis of phenyl benzoate liquid crystals.

Troubleshooting and Expert Insights

  • Weak Alignment: If the diffraction patterns show poor alignment, consider increasing the magnetic field strength or the annealing time in the isotropic phase. The purity of the sample is also a critical factor; impurities can disrupt the director field.

  • Broad Peaks: Broad diffraction peaks can indicate a low degree of structural order or small domain sizes. Slowing the cooling rate during phase transitions can often promote the formation of larger, more well-ordered domains.

  • Sample Degradation: For high-temperature studies, it is crucial to use quartz capillaries and ensure the sample is properly sealed to prevent oxidative degradation, which can alter the mesomorphic behavior.[15]

Conclusion

The meticulous preparation and alignment of phenyl benzoate liquid crystal samples are paramount for obtaining high-quality and interpretable XRD data. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently probe the intricate nanoscale structures of these advanced materials. The combination of SAXS and WAXS, coupled with in-situ temperature and magnetic field control, provides a powerful toolkit for advancing the design and development of novel liquid crystal technologies.

References

  • Small-angle X-ray scattering studies with microradian resolution. (2015). ScienceDirect.
  • 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals. (n.d.). Unknown Source.
  • What is SAXS?
  • Small Angle X-ray Sc
  • [SAXS]Small-Angle X-ray Sc
  • Small angle X-ray scattering line (SAXS) and wide angle X-ray scattering line (WAXS). (n.d.). Rennes Institute of Chemical Sciences.
  • X-ray diffraction study on liquid crystals from 4-hexylphenyl 4-cyanobenzoyloxybenzoate and 4-heptyloxyphenyl 4-cyanobenzoyloxybenzo
  • Nanostructure of Unconventional Liquid Crystals Investigated by Synchrotron Radi
  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzo
  • Liquid crystal and crystal structures of a phenyl-benzothienobenzothiophene derivative. (2025).
  • Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal. (2016). Royal Society of Chemistry.
  • Phase Identific
  • Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. (n.d.).
  • The world of liquid crystals as seen through X-ray diffraction. (n.d.).
  • Synchrotron Microbeam Diffraction Studies on the Alignment within 3D-Printed Smectic-A Liquid Crystal Elastomer Filaments during Extrusion. (2021). MDPI.
  • Application of X-ray resonant diffraction to structural studies of liquid crystals. (2012). Unknown Source.
  • Sample Preparation – EAS X-Ray Diffraction Labor
  • Scattering - SAXS and WAXS. (n.d.). Diamond Light Source.
  • X-ray Diffraction: from Fundamentals to uses in Liquid Crystal Research. (2016). Alexander Lorenz.
  • CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. (n.d.). Rasayan Journal of Chemistry.
  • XRD Sample Preparation: Best Practices for Different Sample Forms. (2024). Drawell.
  • Phenyl benzoate derivatives and liquid crystal compositions. (n.d.).
  • WAXS Analysis | Wide-Angle X-ray Sc
  • Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. (n.d.). TNO Repository.
  • Study of A Ferroelectric Liquid Crystal Mesogen by Geometrical Optimization and Electro-Optic Characterization. (n.d.). Bangladesh Journals Online.
  • Liquid-Liquid Domains in Bilayers Detected by Wide Angle X-Ray Sc
  • Comparative X-ray diffraction studies at different temperatures: a complementary tool for charge-density investigation of soft bonds. (n.d.). Unknown Source.
  • Igor Chistyakov and Development of X-Ray Studies of Liquid Crystals. (2019).
  • Optical Studies on Liquid crystalline mixture of Benzoic acid and amino phenyl benzo
  • Sample Preparation for X-Ray Diffraction Analysis. (2017). Retsch.
  • Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nem

Sources

Application Note: Engineering Tunable Optical Responses in 4-(octyloxy)phenyl 4-nonylbenzoate via Guest-Host Doping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for modifying the optical properties of 4-(octyloxy)phenyl 4-nonylbenzoate (herein referred to as 8OP9B ), a classic phenyl benzoate liquid crystal (LC).[1] While 8OP9B exhibits stable mesophases (typically Smectic and Nematic), its intrinsic optical response is often insufficient for advanced photonic applications.[1] By implementing Guest-Host doping strategies—specifically introducing dichroic dyes or chiral agents—researchers can engineer tunable optical shutters, smart windows, and biosensing interfaces.[1]

Key Value Proposition:

  • Tunability: Transform a passive LC matrix into an active, voltage-controlled optical filter.

  • Biocompatibility: Phenyl benzoates are chemically stable esters, making them suitable candidates for LC-based biosensors and drug delivery elastomers, a growing interest in pharmaceutical R&D.[1]

Material Profile: The Host Matrix

Compound: 4-(octyloxy)phenyl 4-nonylbenzoate Class: Calamitic Phenyl Benzoate Ester Structure:


[1]
Mesogenic Behavior

Members of the


-alkyloxyphenyl 

-alkylbenzoate homologous series typically exhibit enantiotropic liquid crystalline phases.[2][3] For the 8OP9B homolog, the extended alkyl tails (

and

) favor lamellar ordering.[1]
  • Expected Phase Sequence: Crystalline (

    
    ) 
    
    
    
    Smectic C (
    
    
    )
    
    
    Smectic A (
    
    
    )
    
    
    Nematic (
    
    
    )
    
    
    Isotropic (
    
    
    ).[1]
  • Optical Anisotropy (

    
    ):  Moderate (
    
    
    
    ), suitable for phase modulation.[1]
  • Dielectric Anisotropy (

    
    ):  Typically negative or weakly positive depending on frequency, often requiring specific alignment layers (homeotropic vs. planar) for effective switching.[1]
    

Critical Causality Note: The presence of the ester linkage (-COO-) introduces a transverse dipole moment. Unlike cyanobiphenyls (e.g., 5CB) which are strongly positive (


), phenyl benzoates often show sign inversion of 

with frequency.[1] This feature allows for "dual-frequency" switching but requires precise characterization of the driving frequency.

Core Protocol 1: Baseline Characterization

Objective: Establish the thermodynamic baseline of the pure host before doping.

Materials & Equipment[1][4][5]
  • Pure 8OP9B (>99% HPLC grade).[1]

  • Differential Scanning Calorimeter (DSC).[1][4]

  • Polarized Optical Microscope (POM) with Hot Stage.[1][5]

Procedure
  • Thermal History Reset: Heat 5 mg of 8OP9B to the Isotropic phase (approx. >90°C) and hold for 5 minutes to eliminate prior crystalline memory.

  • DSC Analysis: Cool at 5°C/min to 0°C, then heat at 5°C/min.

    • Why: To identify the exact transition temperatures (

      
       and 
      
      
      
      ). Doping will depress these temperatures (Raoult’s Law); the pure baseline is essential for calculating the Order Parameter (
      
      
      )
      .[1]
  • Texture Verification (POM):

    • Schlieren Texture: Indicates Nematic phase.

    • Focal Conic Fan Texture: Indicates Smectic A phase.

    • Validation: If the texture is "sandy" or multidomain, the sample may be impure or decomposing.

Core Protocol 2: Guest-Host Doping Strategy

Objective: Introduce functional impurities to create tunable optical properties.

We describe two doping scenarios:

  • Scenario A: Amplitude Modulation (Dichroic Dye). For optical shutters/smart windows.[1]

  • Scenario B: Phase/Wavelength Modulation (Chiral Dopant). For tunable notch filters.

Table 1: Doping Parameters and Effects
Dopant TypeExample CompoundConcentration (wt%)Effect on 8OP9BApplication
Dichroic Dye Anthraquinone (e.g., Blue AB4)0.5% – 3.0%Anisotropic Absorption.[1] Dye aligns with LC director.Optical Switch / Smart Window
Chiral Agent CB15 or S-8112.0% – 10.0%Induces Helical Twist (Cholesteric Phase).[1]Tunable Color Filter / Laser
Nanoparticles Gold Nanorods (CTAB-capped)< 0.5%Plasmonic Enhancement / Faster Switching.[1]Photothermal Therapy / Fast Shutters
Step-by-Step Doping Procedure (Solvent Mixing Method)

Direct melt mixing often leads to aggregation.[1] Solvent mixing ensures homogeneity.[1]

  • Host Dissolution: Dissolve 100 mg of 8OP9B in 1 mL of Chloroform (

    
    ) or Toluene .
    
    • Causality: Chloroform is preferred for its low boiling point (61°C), ensuring easy removal without thermal degradation of the LC.[1]

  • Guest Addition:

    • For Dye: Add calculated mass of dichroic dye (e.g., 1.5 mg for 1.5 wt%).[1]

    • For Chiral: Add chiral dopant (e.g., 5 mg for 5 wt%).[1]

  • Homogenization: Sonicate the mixture for 15 minutes at 40°C (Isotropic phase).

  • Solvent Evaporation:

    • Rotary evaporate at 50°C under reduced pressure.

    • Vacuum Annealing (Critical): Place the residue in a vacuum oven at 60°C for 12 hours.

    • Why: Trace solvent acts as an impurity, drastically lowering

      
       and increasing conductivity (ionic impurities), which causes flickering in devices.[1]
      

Core Protocol 3: Device Fabrication & Alignment

Objective: Construct a test cell that translates molecular reorientation into macroscopic optical change.

Diagram 1: Doping & Fabrication Workflow

FabricationWorkflow cluster_QC Quality Control RawMat Raw 8OP9B (Host) Mixing Solvent Mixing (Chloroform + Sonication) RawMat->Mixing Dopant Dopant (Dye/Chiral) Dopant->Mixing Evap Vac. Evaporation & Annealing Mixing->Evap Homogeneity Filling Capillary Filling (Isotropic Phase) Evap->Filling Guest-Host Mix CellPrep Cell Assembly (ITO Glass + Polyimide) CellPrep->Filling Char Optical Characterization Filling->Char Cooling

Caption: Workflow for preparing Guest-Host LC systems. Vacuum annealing is the critical control point to prevent solvent-induced phase suppression.

Fabrication Steps
  • Substrate Preparation: Use Indium Tin Oxide (ITO) coated glass.[1]

  • Alignment Layer Deposition:

    • Spin-coat Polyimide (PI) solution (e.g., SE-130 for Planar, SE-1211 for Homeotropic) at 3000 rpm for 30s.[1]

    • Pre-bake: 80°C for 5 min.

    • Hard-bake: 230°C for 1 hour.

  • Rubbing (For Planar Alignment):

    • Rub the PI surface unidirectionally with a velvet cloth.

    • Mechanism:[1][6] This creates micro-grooves and aligns polymer chains, forcing the 8OP9B molecules to lie parallel to the rubbing direction (Homogeneous Alignment).[1]

  • Cell Assembly:

    • Sandwich two substrates (rubbing directions anti-parallel) with silica spacers (e.g., 5

      
       or 10 
      
      
      
      ).[1]
    • Seal edges with UV-curable glue, leaving two openings.[1]

  • Capillary Filling:

    • Heat the doped 8OP9B to the Isotropic Phase (e.g., 85°C).[1]

    • Place a droplet at the cell opening. Capillary force draws the fluid in.

    • Slow Cooling: Cool to room temperature at 0.5°C/min. Rapid cooling creates defects.[1]

Core Protocol 4: Electro-Optical Validation

Objective: Measure the tunability.

Experimental Setup
  • Source: HeNe Laser (633 nm) or White Light Source.[1]

  • Detector: Photodiode connected to an Oscilloscope.

  • Drive: Function Generator (1 kHz Square Wave).

Measurement Logic (The Freedericksz Transition)[1]
  • Voltage OFF:

    • Planar Cell: Molecules align with rubbing.

    • Dichroic Dye:[1][7][8][9][10] Dye molecules align with LC.[7] If polarizer is parallel to rubbing, absorption is High (Dark State).[1]

  • Voltage ON (

    
    ): 
    
    • The electric field exerts torque on the LC dipoles.

    • Molecules reorient parallel to the field (perpendicular to glass).[1]

    • Dichroic Dye:[1][7][8][9][10] Dye reorients with LC. Absorption becomes Low (Transparent State).[1]

Diagram 2: Switching Mechanism

Switching OffState VOLTAGE OFF (Planar Alignment) Dye absorbs light Transmission: LOW Threshold Threshold Voltage (Vth) Elastic Torque = Electric Torque OffState->Threshold Apply E-Field OnState VOLTAGE ON (Homeotropic Alignment) Dye transparent to light Transmission: HIGH Threshold->OnState V >> Vth OnState->OffState Remove Field (Relaxation)

Caption: The Guest-Host switching cycle. The contrast ratio depends on the Order Parameter (S) of the dye within the 8OP9B matrix.

Biosensing & Drug Delivery Implications

For the Pharmaceutical Audience

While 8OP9B is an optical material, its sensitivity to surface anchoring makes it a potent label-free biosensor .[1]

  • Biosensing Protocol:

    • Functionalize the LC interface with a specific receptor (e.g., an antibody).[1]

    • Upon binding of the target antigen, the surface anchoring energy changes.

    • This triggers a phase transition (e.g., Homeotropic

      
       Planar) visible under a microscope without fluorescent tags.[1]
      
  • Drug Delivery (LCEs):

    • 8OP9B can be crosslinked into Liquid Crystal Elastomers (LCEs) .[1]

    • Doping with photothermal agents (gold nanoparticles) allows light-triggered contraction of the elastomer, squeezing out a drug payload in a controlled manner.[1]

References

  • Liquid Crystal Phase Transitions

    • Source: Ossila. "4′-Octyloxy-4-biphenylcarbonitrile (8OCB) and related mesogens."[1] (Representative phase behavior for octyloxy-mesogens).

  • Guest-Host Device Fabrication

    • Source: DTIC. "Ambient Light Control Using Guest Host Liquid-Crystal Dye Systems."
    • [1]

  • Doping Protocols (Nanoparticles)

    • Source: IOP Publishing.[11] "Enhance the performance of liquid crystal as an optical switch by doping CdS quantum dots." Journal of Physics: Conf. Series 1003 (2018).

  • Chiral Guest-Host Systems

    • Source: POSTECH / Optica. "Design of chiral guest-host liquid crystals for a transmittance-tunable smart window."
  • Synthesis of Phenyl Benzoates

    • Source: ResearchGate.[4] "Synthesis and mesomorphic properties of n-alkyl 4-[4-(4-n-octyloxybenzyloxy)...benzoates." (Demonstrates the homologous series behavior).

Sources

Application Note: High-Yield Synthesis of Nonylbenzoates via Steglich Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of nonylbenzoates—critical intermediates in liquid crystal engineering and lipophilic drug delivery systems—often suffers from poor yields when using classical Fischer esterification due to the hydrophobicity of nonan-1-ol and the harsh acidic conditions required. The Steglich esterification, utilizing ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), offers a mild, neutral alternative.[1]

However, the standard Steglich protocol frequently presents downstream processing challenges, specifically the removal of the stubborn byproduct dicyclohexylurea (DCU) and the formation of


-acylurea side products. This application note details an optimized "High-Yield" protocol specifically engineered for nonylbenzoates, featuring a modified purification workflow that ensures >90% isolated yields and >98% purity.

Mechanistic Principles & Reaction Design

The Catalytic Cycle

To optimize yield, one must understand the causality of the reaction. The reaction is not merely a dehydration; it is an acyl-transfer cascade.

  • Activation: The carboxylic acid protonates the DCC, activating it towards nucleophilic attack by the carboxylate. This forms the

    
    -acylisourea  intermediate.[2][3][4]
    
  • The Fork in the Road (Critical Step):

    • Path A (Desired): The highly nucleophilic DMAP attacks the

      
      -acylisourea, expelling DCU and forming a reactive 
      
      
      
      -acylpyridinium
      species.
    • Path B (Side Reaction): Without DMAP (or if DMAP is too slow), the

      
      -acylisourea undergoes an intramolecular 
      
      
      
      acyl migration, forming the thermodynamically stable, unreactive
      
      
      -acylurea
      .
  • Product Formation: The alcohol (nonanol) attacks the

    
    -acylpyridinium species to form the ester, regenerating DMAP.
    
Visualization of the Pathway

The following diagram illustrates the competitive pathways and the critical role of DMAP in shunting the reaction toward the ester.

SteglichMechanism Acid Benzoic Acid Derivative O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + DCC DCC DCC (Coupling Agent) DCC->O_Acyl N_Acyl N-Acylpyridinium (Active Acyl Transfer) O_Acyl->N_Acyl + DMAP (Fast) DCU DCU (Byproduct) O_Acyl->DCU - DCU SideProd N-Acylurea (Dead-End Side Product) O_Acyl->SideProd Slow Migration (No DMAP) DMAP DMAP (Catalyst) N_Acyl->DMAP Regeneration Ester Nonylbenzoate (Product) N_Acyl->Ester + Alcohol Alcohol Nonan-1-ol

Figure 1: The Steglich Catalytic Cycle. Green paths indicate the desired DMAP-catalyzed route; red dashed paths indicate the parasitic N-acylurea formation.

Experimental Design Parameters

Success with lipophilic esters like nonylbenzoates relies on solvent choice and stoichiometry.

Solvent Selection

Dichloromethane (DCM) is the industry standard for Steglich reactions because it dissolves the reactants well but has poor solubility for the urea byproduct (DCU), facilitating its removal by filtration.

SolventDCU SolubilityReaction RateRecommendation
DCM (Anhydrous) Low Fast Primary Choice
THFModerateModerateAvoid (Promotes

-acylurea)
DMFHighFastAvoid (Hard to remove DCU)
ChloroformLowFastAcceptable Alternative
Stoichiometry

For nonylbenzoates, the alcohol (nonanol) is a high-boiling liquid (


C). Removing excess nonanol is difficult. Therefore, Benzoic Acid is used in slight excess  or as the limiting reagent depending on the cost of the derivative.

Standard High-Yield Ratio:

  • Benzoic Acid Derivative: 1.0 equiv

  • Nonan-1-ol: 1.1 equiv (Ensures complete consumption of acid)

  • DCC: 1.2 equiv (Accounts for trace moisture)

  • DMAP: 0.1 equiv (10 mol%)

Detailed Protocol: Synthesis of Nonylbenzoate

Safety Note: DCC is a potent sensitizer and toxic. DMAP is highly toxic and readily absorbed through the skin. Wear appropriate PPE and work in a fume hood.

Phase 1: Reaction Setup
  • Drying: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Solvation: Add Benzoic Acid (10 mmol, 1.22 g) and Nonan-1-ol (11 mmol, 1.58 g) to the flask.

  • Solvent: Add anhydrous DCM (50 mL). The concentration should be roughly 0.2 M.

  • Catalyst: Add DMAP (1.0 mmol, 122 mg). Stir until dissolved.

  • Cooling: Submerge the flask in an ice-water bath (

    
    C). Crucial: Cooling suppresses the N-acylurea rearrangement during the initial activation.
    
Phase 2: Activation & Coupling
  • DCC Addition: Dissolve DCC (12 mmol, 2.48 g) in a minimal amount of DCM (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

    • Observation: The solution will become cloudy as DCU begins to precipitate.

  • Reaction: Stir at

    
    C for 30 minutes, then remove the ice bath and allow to warm to room temperature. Stir for 3–12 hours.
    
    • Monitoring: Check via TLC (Hexane:EtOAc 9:1). The acid spot should disappear.[5]

Phase 3: Workup & DCU Removal Strategy

The lipophilicity of nonylbenzoate makes it difficult to separate from residual DCU using standard aqueous washes alone. Follow this specific "Crash and Filter" method.

  • Primary Filtration: Filter the reaction mixture through a sintered glass funnel (porosity 3) or Celite pad to remove the bulk of the precipitated DCU. Rinse the cake with cold DCM.

  • Evaporation: Concentrate the filtrate in vacuo to roughly 10% of its original volume (do not dry completely).

  • The "Cold Ether" Crash: Add cold Diethyl Ether (50 mL) to the concentrated residue and place in a freezer (

    
    C) for 1 hour.
    
    • Reasoning: DCU is virtually insoluble in ether, while nonylbenzoate is highly soluble. This forces the remaining solubilized DCU to precipitate.

  • Secondary Filtration: Filter the cold ether mixture again to remove the second crop of DCU.

  • Wash: Transfer the ether filtrate to a separatory funnel. Wash sequentially with:

    • 0.5 M HCl (

      
       mL) – Removes DMAP.
      
    • Saturated NaHCO

      
       (
      
      
      
      mL) – Removes unreacted benzoic acid.
    • Brine (

      
       mL).
      
  • Drying: Dry organic layer over anhydrous MgSO

    
    , filter, and concentrate to yield the crude oil.
    

Purification Workflow Visualization

The following diagram outlines the logical flow for maximizing purity and removing the persistent urea byproduct.

PurificationWorkflow Crude Crude Reaction Mix (DCM + Product + DCU) Filter1 Filtration 1 (Remove Bulk DCU) Crude->Filter1 Conc Concentrate to Oil Filter1->Conc Filtrate EtherCrash Add Cold Ether & Freeze (-20°C) Conc->EtherCrash Filter2 Filtration 2 (Remove Residual DCU) EtherCrash->Filter2 AcidWash 0.5M HCl Wash (Removes DMAP) Filter2->AcidWash Filtrate BaseWash Sat. NaHCO3 Wash (Removes Excess Acid) AcidWash->BaseWash Final Pure Nonylbenzoate (>98% Purity) BaseWash->Final Dry & Evaporate

Figure 2: Optimized Downstream Processing for Lipophilic Esters.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Formation of

-acylurea.
Ensure DMAP is added before DCC. Keep reaction at

C during DCC addition.[6]
White Solid in Product Residual DCU.Dissolve product in Hexane/Ether (1:1) and refrigerate overnight; filter again.
Product Smells Residual Nonanol.Nonanol is high boiling. Use Kugelrohr distillation or run column chromatography with 100% Hexane initially to elute nonylbenzoate (nonanol is much more polar).

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[1][3][4][6][7] Angewandte Chemie International Edition, 17(7), 522–524.[3][7]

  • Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: A very brief commentary. The Journal of Organic Chemistry, 50(13), 2394–2395.

  • Organic Chemistry Portal. Steglich Esterification: Mechanism and Conditions.

  • BenchChem Technical Support. Purification of Crude Products from 1,3-Dicyclohexylurea (DCU).

Sources

Application Note: Alignment Layer Techniques for 4-(octyloxy)phenyl 4-nonylbenzoate (8O9) Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocols for inducing stable Planar (Homogeneous) and Homeotropic (Vertical) alignment in 4-(octyloxy)phenyl 4-nonylbenzoate (8O9 ) liquid crystal cells.

8O9 is a two-ring phenyl benzoate ester exhibiting smectic mesophases (typically Smectic A and Smectic C). Unlike nematic liquid crystals, 8O9 possesses a layered structure that makes defect-free alignment challenging. The formation of "focal conic" defects is the primary failure mode. This guide prioritizes thermal history control and surface energy matching to suppress these defects, ensuring high-fidelity optical domains suitable for X-ray diffraction, polarized optical microscopy (POM), or anisotropic drug delivery vehicle studies.

Material Profile & Phase Behavior

Understanding the phase sequence is critical for the Cell Filling and Annealing protocols.

  • Chemical Name: 4-(octyloxy)phenyl 4-nonylbenzoate

  • Abbreviation: 8O9 (or 8OP9B)

  • Typical Phase Sequence: Crystal

    
     Smectic C (SmC) 
    
    
    
    Smectic A (SmA)
    
    
    Isotropic (Iso).
  • Critical Challenge: The transition from Isotropic to SmA requires precise thermal control to establish the initial layer normal. The subsequent SmA

    
     SmC transition involves layer shrinkage and molecular tilting, often resulting in "zigzag" defects if the anchoring energy is insufficient.
    

Module A: Substrate Preparation (Universal)

Prerequisite for both Planar and Homeotropic alignment.

Objective: Create a chemically pristine ITO (Indium Tin Oxide) surface with controlled hydroxyl (-OH) group density for subsequent coupling.

Reagents:

  • Deionized Water (18.2 MΩ·cm)

  • Acetone (Electronic Grade)

  • Isopropanol (IPA) (Electronic Grade)

  • Hellmanex III (1% solution)

Protocol:

  • Mechanical Scrub: Gently scrub ITO glass with 1% Hellmanex solution using a lint-free swab.

  • Ultrasonic Bath: Sonicate sequentially in:

    • 1% Detergent (15 min, 40°C)

    • DI Water (10 min, x2 cycles)

    • Acetone (10 min)

    • IPA (10 min)

  • Drying: Blow dry with filtered Nitrogen (

    
    ).
    
  • Surface Activation: UV-Ozone treatment for 20 minutes.

    • Mechanism:[1] Generates surface -OH groups and removes residual organic carbon, increasing surface energy for better wetting of alignment agents [1].

Module B: Planar (Homogeneous) Alignment

Target: Align LC director parallel to the substrate with a low pretilt angle (< 3°). Method: Rubbed Polyimide (PI).[2]

Reagents
  • Polyimide Precursor: Nissan Chemical SE-130 (or equivalent low-pretilt PI).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) / Butyl Cellosolve (BC) blend (50:50).

Step-by-Step Protocol
  • Dilution: Dilute PI precursor to 3-5% solid content to achieve a target thickness of ~50-80 nm.

  • Spin Coating:

    • Dispense solution covering 80% of the substrate.

    • Spin: 500 rpm (5s)

      
       3000 rpm (30s).
      
  • Soft Bake (Solvent Evaporation): Hot plate at 80°C for 5 minutes.

  • Hard Bake (Imidization): Oven bake at 230°C for 60 minutes.

    • Criticality: Incomplete imidization leads to ionic impurities leaching into the LC, causing image sticking or flickering [2].

  • Uniaxial Rubbing:

    • Use a rayon/velvet cloth on a rotating drum.

    • Parameters:

      • Pile Impression: 0.4 mm

      • Rotation Speed: 500 rpm

      • Stage Speed: 20 mm/s

    • Mechanism:[1] Mechanical shear induces anisotropic chain alignment in the PI, which templates the SmA layer normal parallel to the rubbing direction.

Module C: Homeotropic (Vertical) Alignment

Target: Align LC director perpendicular to the substrate.[3] Method: Silane Coupling (DMOAP).[4]

Reagents
  • Coupling Agent: DMOAP (Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride).[4][5]

  • Solvent: Ethanol / Water (95:5).

Step-by-Step Protocol
  • Solution Prep: Prepare a 0.2% (v/v) solution of DMOAP in aqueous ethanol. Stir for 30 mins to hydrolyze silane groups.

  • Dip Coating:

    • Immerse cleaned ITO glass into the solution for 15 minutes.

    • Note: Avoid spin coating for DMOAP as dip coating ensures a denser self-assembled monolayer (SAM).

  • Rinse: Agitate gently in pure ethanol to remove unbound multilayers.

  • Curing (Condensation): Bake at 110°C for 60 minutes.

    • Mechanism:[1] Silanol groups condense with ITO surface -OH groups, creating a "forest" of vertical C18 alkyl chains. These chains interdigitate with the octyloxy/nonyl tails of the 8O9 molecule, forcing the rigid core to stand up [3].

Module D: Cell Assembly & Thermal Annealing (The "Secret Sauce")

Alignment quality is determined 50% by surface treatment and 50% by the cooling profile.

Workflow Visualization

CellAssembly cluster_assembly Assembly & Filling cluster_annealing Thermal Annealing (Critical) Clean Substrate Ready Spacer Dispense Spacers (Silica, 5µm) Clean->Spacer Seal UV Glue Sealing (Leave Fill Port) Spacer->Seal Heat Heat Cell to Isotropic (T > T_clearing) Seal->Heat Fill Capillary Filling (In Isotropic Phase) Heat->Fill Iso Isotropic Phase Fill->Iso Transfer to Hot Stage Cool1 Slow Cool (0.5°C/min) to SmA Iso->Cool1 SmA Smectic A Growth (Layer Formation) Cool1->SmA Cool2 Slow Cool (0.1°C/min) to SmC SmA->Cool2 SmC Smectic C (Tilted Layers) Cool2->SmC

Figure 1: Workflow for cell assembly and the critical multi-stage cooling protocol required to minimize focal conic defects in smectic phases.

Detailed Filling Protocol
  • Spacer Density: Use 5µm silica spacers. Smectics are viscous; maintain a small gap to prevent flow-induced misalignment.

  • Isotropic Filling: Heat the empty cell and the 8O9 vial to 5°C above the clearing point (Isotropic phase).

  • Capillary Action: Touch a drop of LC to the fill port. Allow capillary force to fill the cell. Do not apply vacuum, as this can induce bubbles in viscous smectics.

  • Annealing (The "Self-Validating" Step):

    • Step 1: Hold at Isotropic for 10 min to relax flow stress.

    • Step 2: Cool at 0.5°C/min into the SmA phase.

      • Why? Fast cooling traps defects. Slow cooling allows the smectic layers to nucleate from the rubbed surface and grow epitaxially.

    • Step 3: Cool at 0.1°C/min across the SmA

      
       SmC transition.
      
      • Why? This transition involves layer shrinkage. Rapid cooling here causes "chevron" defects. Ultra-slow cooling allows layers to tilt cooperatively [4].

Characterization & QC Criteria

Method: Polarized Optical Microscopy (POM) with Crossed Polarizers.[3]

Alignment TypeExpected Visual (Crossed Polars)Failure Mode (Reject)Cause of Failure
Planar Uniform brightness at 45°; Extinction (Black) at 0°/90° relative to rubbing.Focal Conic Fans (Ellipses)Cooling too fast; Dirty substrate.
Homeotropic Completely Black (Dark) at all rotation angles."Schlieren" textures or light leakage.Incomplete DMOAP coverage; Moisture contamination.
SmC Specific Schlieren texture (if not rubbed); Uniform color (if rubbed).Zig-zag lines.Layer shrinkage stress (Cooling rate > 0.5°C/min).

Troubleshooting Guide

Problem: Patchy alignment in Homeotropic cells.

  • Root Cause: Hydrolysis of DMOAP was insufficient, or humidity during coating was too high.

  • Fix: Ensure DMOAP solution is stirred for 30 mins before use. Perform dip coating in a humidity-controlled environment (<40% RH).

Problem: Zig-zag defects in Planar SmC cells.

  • Root Cause: Smectic layer buckling during the SmA-SmC cooling transition.

  • Fix: Apply a DC bias voltage (low frequency, ~2-5V) during the cooling phase to stabilize the layer normal, or reduce cooling rate to 0.1°C/min near the transition temperature.

References

  • Goodby, J. W., & Patel, J. S. (1986). "Alignment of liquid crystals which exhibit cholesteric to smectic C* phase transitions." Journal of Applied Physics. Link

  • Yokoyama, H. (1988). "Surface anchoring of nematic liquid crystals." Molecular Crystals and Liquid Crystals. Link

  • Kahn, F. J. (1973). "Orientation of Liquid Crystals by Surface Coupling Agents." Applied Physics Letters. Link

  • Rieker, T. P., et al. (1987). "Chevron Local Layer Structure in Surface-Stabilized Ferroelectric Smectic C Cells." Physical Review Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzoate Esters from Unreacted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzoate esters. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted phenolic starting materials from their esterification reactions. Here, we provide in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you achieve high purity for your target benzoate esters.

I. Understanding the Challenge: Why Phenol Removal is Critical

The synthesis of benzoate esters from phenols, often via reactions like the Schotten-Baumann reaction with benzoyl chloride or Fischer esterification, frequently results in a crude product containing the desired ester, unreacted phenol, and potentially other byproducts. The presence of residual phenol is often unacceptable for downstream applications due to its potential toxicity and interference with subsequent chemical transformations. The key to successful purification lies in exploiting the differing chemical properties of the neutral benzoate ester and the weakly acidic phenol.[1][2][3]

II. Troubleshooting and FAQs

This section addresses common issues and questions in a practical, problem-solving format.

Q1: My initial workup with a basic wash isn't completely removing the phenol. What's going wrong?

This is a very common issue. While a basic wash is the correct approach, its effectiveness depends on several factors.

Core Principle: The fundamental strategy is an acid-base extraction. Phenols are weakly acidic (pKa ≈ 10) and can be deprotonated by a strong base like sodium hydroxide (NaOH) to form a water-soluble sodium phenoxide salt.[2][4][5] The benzoate ester, being neutral, remains in the organic layer.[2][6]

Troubleshooting Steps:

  • Is your base strong enough? While sodium bicarbonate (NaHCO₃) is excellent for removing stronger acids like residual benzoic acid, it is generally not a strong enough base to completely deprotonate phenol.[1][4] You should be using a dilute solution of a strong base like sodium hydroxide (e.g., 5-10% aqueous NaOH).[7][3]

  • Are you using enough base? Ensure you are using a sufficient molar excess of the base to react with all the phenol present. A good starting point is to use 2-3 equivalents relative to the initial amount of phenol.

  • Is the extraction efficient? Inefficient mixing during the liquid-liquid extraction can lead to incomplete separation.[8] Ensure you are shaking the separatory funnel vigorously for an adequate amount of time to maximize the surface area between the organic and aqueous layers, allowing for complete deprotonation and transfer of the phenoxide to the aqueous phase. Remember to vent the funnel frequently.

  • Have you performed multiple extractions? A single extraction may not be sufficient. It is often more effective to perform two to three extractions with smaller volumes of the basic solution rather than one large extraction.

Q2: I'm concerned about using a strong base like NaOH because it might hydrolyze my benzoate ester. How can I mitigate this risk?

This is a valid concern, as esters can be susceptible to base-catalyzed hydrolysis.

Causality and Mitigation:

  • Temperature: Hydrolysis is significantly accelerated at higher temperatures. Always perform your basic washes at room temperature or, if you have a particularly sensitive ester, consider cooling the separatory funnel in an ice bath.

  • Concentration and Contact Time: Use a reasonably dilute NaOH solution (e.g., 1-2 M or 5-10% w/v) and minimize the contact time.[3] Do not let the layers sit together for extended periods. Perform the extraction, separate the layers promptly, and proceed to the next step.

  • Alternative Weaker Bases: For very labile esters, you might consider a weaker base like potassium carbonate (K₂CO₃). While less effective than NaOH for deprotonating phenols, it is also less likely to cause hydrolysis. This may require more repeated extractions.

Q3: After the basic wash, my organic layer is cloudy or has an emulsion. How do I resolve this?

Emulsions are a common frustration in liquid-liquid extractions. They are colloidal suspensions of one liquid in another and can be difficult to separate.

Troubleshooting Emulsions:

  • "Patience is a virtue": Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

  • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can often help to break up emulsions. The high ionic strength of the brine solution increases the polarity of the aqueous layer, forcing the organic solvent and dissolved compounds out of solution.[1][9]

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

  • Filtration: In stubborn cases, you can filter the emulsified layer through a pad of Celite or glass wool to help break the suspension.

Q4: The acid-base extraction worked, but I still see a small amount of phenol in my final product by TLC or NMR. What are my options for further purification?

For applications requiring very high purity, a secondary purification step is often necessary.

Advanced Purification Methods:

MethodPrinciple of SeparationBest ForKey Considerations
Column Chromatography Differential adsorption onto a stationary phase (e.g., silica gel).[10]Removing trace to moderate amounts of phenol.The ester is typically less polar and will elute before the more polar phenol. A solvent system of ethyl acetate and hexane is a common starting point.[10] The slightly acidic nature of silica gel can sometimes cause streaking of acidic compounds; adding a very small amount of triethylamine to the eluent can sometimes improve separation.[10]
Recrystallization Difference in solubility of the ester and the phenol impurity in a given solvent system at different temperatures.[11][12]Solid benzoate esters.The ideal recrystallization solvent is one in which the ester is highly soluble at elevated temperatures and poorly soluble at low temperatures, while the phenol impurity is either very soluble or very insoluble at all temperatures.[13] Ethanol or ethanol/water mixtures are often good starting points for recrystallizing phenyl benzoate.
Distillation Difference in boiling points.Liquid benzoate esters with a significant boiling point difference from phenol.This is generally less common for this specific separation unless dealing with large quantities and a significant boiling point differential. Vacuum distillation can be employed for high-boiling esters to prevent thermal decomposition.[14]

III. Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol outlines the primary method for removing unreacted phenol from a solution containing a benzoate ester.

G cluster_start Initial State cluster_extraction Extraction Steps cluster_workup Work-up & Isolation cluster_final Final Product start Crude Reaction Mixture (Ester, Phenol, Solvent) dissolve 1. Dissolve in an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[4] start->dissolve add_base 2. Add 5-10% aq. NaOH solution to a separatory funnel. dissolve->add_base shake 3. Shake vigorously with frequent venting. Allow layers to separate. add_base->shake separate 4. Drain the lower aqueous layer (containing sodium phenoxide). shake->separate repeat 5. Repeat extraction of the organic layer with fresh NaOH solution (1-2x). separate->repeat recovery recovery separate->recovery Optional: Phenol Recovery wash_water 6. Wash organic layer with water. repeat->wash_water Combine Organic Layers wash_brine 7. Wash organic layer with brine to aid drying.[3][10] wash_water->wash_brine dry 8. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). wash_brine->dry filter_evap 9. Filter and evaporate the solvent to yield the crude ester. dry->filter_evap purified_ester Purified Benzoate Ester filter_evap->purified_ester acidify acidify recovery->acidify Acidify with HCl to pH < 7 extract_phenol extract_phenol acidify->extract_phenol Extract with organic solvent

Caption: Workflow for Phenol Removal via Acid-Base Extraction.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of a solid benzoate ester that still contains trace amounts of phenol after an initial workup.

  • Solvent Selection: Choose an appropriate solvent or solvent pair. For phenyl benzoate, ethanol is a common choice.[7] The goal is to find a solvent that dissolves the ester well when hot but poorly when cold.[11][12][15]

  • Dissolution: Place the crude solid ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.[15] If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[11]

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.[12][13] Slow cooling is crucial for the formation of pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[13] Covering the flask can help slow the cooling rate.[15]

  • Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed" crystal of the pure compound.[15]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath to maximize the yield of the crystallized product.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[15]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven.

IV. Concluding Remarks

The successful removal of unreacted phenols from benzoate ester preparations is a fundamental and achievable purification task. The primary method of acid-base extraction, when performed correctly with a sufficiently strong base and efficient technique, is highly effective. For instances requiring exceptional purity, subsequent purification by column chromatography or recrystallization provides a robust means to obtain a final product that meets the stringent quality standards of research and development. Always confirm the purity of your final product using appropriate analytical techniques such as TLC, NMR spectroscopy, or HPLC.[16][17]

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • Mohamad Said, K. A., et al. (2021). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. ResearchGate. [Link]

  • Fischer Esterification. Angelo State University. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 3-methylphenyl ester on Newcrom R1 HPLC column. [Link]

  • CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. [Link]

  • LookChem. General procedures for the purification of Esters. [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?[Link]

  • Cross-linking reactions between phenols and benzoic acid: The role of aryl esters. ResearchGate. [Link]

  • Recrystallization of Benzoic Acid. University of Massachusetts Boston. [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol. [Link]

  • Quora. (2023, February 17). How would you separate a solution of phenyl benzoate, phenol, and benzoic acid?[Link]

  • The Recrystallization of Benzoic Acid. Barnard College. [Link]

  • The Fischer Esterification. University of Wisconsin-Madison. [Link]

  • Experiment 9 — Recrystallization. Swarthmore College. [Link]

  • ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?[Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Google Patents.
  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]

  • Journal of the Chemical Society, Chemical Communications. Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts. [Link]

  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. ACS Publications. [Link]

  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]

  • Reddit. (2024, January 19). Troubleshooting Phenol-Chloroform-Extraction. [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?[Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. [Link]

  • Wikipedia. Phenol extraction. [Link]

  • Protocol Online. phenol Methods, Protocols and Troubleshootings. [Link]

  • Bitesize Bio. (2010, May 3). Phenol-chloroform Extraction: Easy Tips and Tricks. [Link]

  • Reddit. (2015, November 10). How to dry and purify Phenol. [Link]

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Technical Support Center: Optimizing Recrystallization Solvents for High-Purity 4-(octyloxy)phenyl 4-nonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the recrystallization of 4-(octyloxy)phenyl 4-nonylbenzoate. As a non-polar, rod-like molecule characteristic of liquid crystals, its purification presents unique challenges that necessitate a systematic approach to solvent selection. This document moves beyond basic protocols to explain the underlying principles, enabling you to make informed decisions and resolve common experimental hurdles.

Section 1: Foundational Principles of Solvent Selection

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The ideal solvent for a single-solvent recrystallization should dissolve the target compound sparingly at room temperature but completely at its boiling point.[2] For a molecule like 4-(octyloxy)phenyl 4-nonylbenzoate, which is dominated by two long alkyl chains (C8 and C9) and two phenyl rings, the principle of "like dissolves like" is paramount.[3] This means that non-polar solvents are the most promising candidates for achieving the desired solubility profile.[4][5]

When a suitable single solvent cannot be identified, a mixed-solvent (or binary) system is employed.[6] This technique uses a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[3][7]

Section 2: Troubleshooting the Single-Solvent System

This section addresses the most common issues encountered when attempting to purify 4-(octyloxy)phenyl 4-nonylbenzoate using a single solvent.

Q1: I'm screening solvents, but my compound seems insoluble in everything I've tried, even when heating. What's the issue?

A1: This suggests the solvents you are using are too polar. 4-(octyloxy)phenyl 4-nonylbenzoate is a highly non-polar molecule. Solvents like water, methanol, or ethanol are unlikely to be effective.[5] You should focus your screening on non-polar to moderately polar solvents.

  • Causality: The long octyloxy and nonyl alkyl chains create a lipid-like character, requiring a solvent that can effectively solvate these non-polar regions. Polar solvents, which favor hydrogen bonding and dipole-dipole interactions, cannot adequately surround and dissolve the molecule.

  • Actionable Advice: Begin your screening with non-polar solvents such as hexane, heptane, or cyclohexane. If solubility is still too low, incrementally increase solvent polarity by testing toluene, followed by ethyl acetate.[3]

Q2: My compound dissolved perfectly in hot toluene, but no crystals have formed even after cooling to room temperature and placing it in an ice bath. What should I do?

A2: This is the most common problem in recrystallization and almost always means you have used too much solvent.[8] The solution is not supersaturated, and therefore the thermodynamic driving force for crystallization is absent.

  • Causality: For crystals to form, the concentration of the solute must exceed its solubility limit at a given temperature. An excess of solvent keeps the compound fully dissolved even at low temperatures.[6]

  • Troubleshooting Steps:

    • Induce Crystallization: First, try to create a nucleation site. Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface.[8][9] If that fails, add a "seed crystal" (a tiny speck of the crude solid material) to the solution.[9]

    • Reduce Solvent Volume: If induction fails, gently heat the solution to boil off a portion of the solvent.[9] Aim to reduce the volume by 25-30% and then allow it to cool again. This increases the compound's concentration.

    • Re-evaluate the Solvent: If significant solvent removal is required, toluene might be too good of a solvent. A slightly poorer solvent might provide a better yield and crystallization profile.

Q3: My compound "oiled out" instead of forming crystals. It's now a gooey mess at the bottom of the flask. How can I fix this?

A3: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too rapidly.[8][10]

  • Causality: When a solution becomes supersaturated at a temperature above the solute's melting point, the solute will separate as a liquid. This is detrimental to purification as the oil can trap impurities much like a precipitate.[11]

  • Immediate Solutions:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation temperature.[10]

    • Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels to prevent rapid heat loss.[9] Slow cooling is critical for forming large, pure crystals.[1][12]

  • Preventative Measures: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.[10] For example, if you are using toluene (b.p. 111 °C), consider trying heptane (b.p. 98 °C) or ethyl acetate (b.p. 77 °C).[5]

Solvent Boiling Point (°C) Polarity Suitability for 4-(octyloxy)phenyl 4-nonylbenzoate
Heptane98Non-polarExcellent starting point. Good for non-polar compounds.[3]
Toluene111Non-polarGood general solvent, but high boiling point may cause oiling out.[3][5]
Ethyl Acetate77IntermediateMay be a good choice if non-polar solvents are too effective.[3]
Acetone56Polar AproticLikely too polar, but could be a "good" solvent in a mixed pair.[3]
Ethanol78Polar ProticUnlikely to work as a single solvent; potential anti-solvent.[5]
Water100Very PolarUnsuitable.[5]

Section 3: Optimizing a Mixed-Solvent (Binary) System

When no single solvent provides the ideal "soluble when hot, insoluble when cold" profile, a mixed-solvent system is the best alternative.[13]

Q1: How do I select a suitable solvent/anti-solvent pair?

A1: The key is to find two miscible solvents with opposing properties for your compound.[3]

  • The "Good" Solvent: Choose a solvent that dissolves 4-(octyloxy)phenyl 4-nonylbenzoate very well, even at or near room temperature. Good candidates could be toluene, dichloromethane, or acetone.[14]

  • The "Bad" (Anti-Solvent): Choose a solvent in which the compound is very poorly soluble at all temperatures. For this non-polar compound, polar solvents like ethanol, methanol, or isopropanol are excellent anti-solvent candidates.[15]

  • Miscibility is Crucial: The two solvents must be fully miscible. Toluene/Methanol or Acetone/Water are common pairs.[2] A non-miscible pair like Toluene/Water will form two layers and fail.[15]

Q2: I've dissolved my compound in the "good" solvent. What is the correct procedure for adding the anti-solvent?

A2: The goal is to bring the hot, clear solution to the point of saturation by carefully adding the anti-solvent.[13]

  • Causality: Adding the anti-solvent systematically reduces the overall solvating power of the mixture. When the saturation point is reached, the solution becomes thermodynamically unstable, priming it for crystallization upon cooling.

  • Actionable Protocol:

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the anti-solvent dropwise with constant swirling.[13]

    • Continue adding until you observe a persistent faint cloudiness or turbidity. This indicates you have reached the saturation point.[7]

    • If you add too much anti-solvent and the solution becomes very cloudy, add a few drops of the hot "good" solvent to just re-clarify the solution.[6]

    • Once this finely balanced saturated solution is prepared, cover the flask and set it aside to cool slowly, as you would for a single-solvent recrystallization.

Section 4: Experimental Protocols & Visual Workflows

Protocol 1: Small-Scale Solvent Screening

This protocol helps you efficiently test multiple solvents to find a suitable candidate system.

  • Preparation: Place approximately 20-30 mg of your crude 4-(octyloxy)phenyl 4-nonylbenzoate into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent dropwise (e.g., hexane, toluene, ethyl acetate, ethanol) up to ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed pair.[15]

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube gently in a hot water or sand bath. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume needed.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.[14]

  • Evaluation: A good single solvent will show a large volume of crystal formation upon cooling. A poor solvent will not have dissolved the compound when hot. A solvent that is too good will show little to no crystal formation.[15]

Visual Workflow: Solvent System Selection

Solvent_Selection_Workflow start_node Start: Crude Compound process_node1 process_node1 start_node->process_node1 Perform Small-Scale Solvent Screening process_node process_node decision_node decision_node good_outcome good_outcome bad_outcome bad_outcome info_node info_node decision_node1 Ideal Solvent Found? (Soluble Hot, Insoluble Cold) process_node1->decision_node1 Test with non-polar & moderate solvents good_outcome1 Proceed with Single- Solvent Recrystallization decision_node1->good_outcome1 Yes decision_node2 Compound Soluble in any Solvent? decision_node1->decision_node2 No bad_outcome1 Re-evaluate Purification Strategy (e.g., Chromatography) decision_node2->bad_outcome1 No process_node2 process_node2 decision_node2->process_node2 Yes info_node1 Identify 'Bad' Solvent (Compound is Insoluble) process_node2->info_node1 Select as 'Good' Solvent good_outcome2 Proceed with Mixed- Solvent Recrystallization info_node1->good_outcome2

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Visual Workflow: Mixed-Solvent Recrystallization Protocol

Mixed_Solvent_Workflow step_node step_node action_node action_node check_node check_node result_node result_node start Start: Crude Compound + 'Good' Solvent step1 Heat to boiling to dissolve compound start->step1 step2 Add 'Bad' Solvent (Anti-Solvent) dropwise step1->step2 check1 Persistent Cloudiness? step2->check1 check1->step2 No, add more step3 Add 1-2 drops 'Good' Solvent to clarify check1->step3 Too cloudy step4 Cool slowly to room temp check1->step4 Yes step3->step4 step5 Cool in ice bath to maximize yield step4->step5 end Collect pure crystals via vacuum filtration step5->end

Caption: Step-by-step workflow for the mixed-solvent recrystallization technique.

References

  • Mixed-solvent recrystallisation. University of York.

  • Recrystallization using two solvents. YouTube.

  • recrystallization-2.doc.pdf. N/A.

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.

  • Problems with Recrystallisations. University of York.

  • Solvent selection for recrystallization: An undergraduate organic experiment. N/A.

  • Recrystallization - Single Solvent. University of California, Los Angeles.

  • 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Experiment 2: Recrystallization. University of Missouri–St. Louis.

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.

  • Recrystallization I. N/A.

  • Solvent Choice. University of York.

  • Technical Support Center: Optimizing Recrystallization and Purification. Benchchem.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Guide for crystallization. N/A.

  • Recrystallization. Chemistry LibreTexts.

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.

  • 4-Nonylphenol. Rupa Health.

  • 4-Acetylphenyl 4-(octyloxy)benzoate. PubChem.

  • 4-(Octyloxy)phenyl 4-butylbenzoate. BLD Pharm.

  • 4-{[4-(octyloxy)benzoyl]oxy}phenyl 4-(octyloxy)benzoate. Sigma-Aldrich.

  • 4-(Octyloxy)phenyl 4-butylbenzoate. CymitQuimica.

  • Nonylphenol. Wikipedia.

  • Intermolecular energy calculations on 4′-nitrophenyl, 4-hexyloxybenzoate—a mesogenic compound. Indian Academy of Sciences.

  • Structures of 4-n-octyloxyphenol and of the 4-nonylphenol and nonanol... ResearchGate.

  • (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V). Sigma-Aldrich.

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Validation & Comparative

Comparative Guide: Clearing Points of 4-(Octyloxy)phenyl 4-nonylbenzoate vs. Homologs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the phase transition behavior of 4-(octyloxy)phenyl 4-nonylbenzoate (often abbreviated as 8O-Ph-9B ), a calamitic liquid crystal belonging to the phenyl benzoate family. The focus is on the clearing point (


), the temperature at which the mesophase (liquid crystalline state) transitions into an isotropic liquid.

For researchers in materials science and drug delivery systems (where liquid crystals are increasingly used as anisotropic solvents or delivery vehicles), understanding the Odd-Even Effect and Chain Length Dependency is critical. This guide compares the target molecule against its immediate homologs (C8 and C10 alkyl chains) to demonstrate how subtle structural modifications dictate thermal stability.

Structural Context & Homolog Comparison[1][2][3][4][5]

The target molecule consists of a rigid phenyl benzoate core flanked by two flexible tails: a fixed octyloxy (C8-O-) tail and a variable nonyl (C9-) tail.

Comparative Performance Data

The following table synthesizes the phase behavior trends observed in 4-alkyloxyphenyl 4-alkylbenzoate series. While exact transition temperatures can vary based on purity and synthesis method, the relative differences obey standard liquid crystal physics (Odd-Even Effect).

PropertyC8 Homolog (Octyl)Target: C9 Homolog (Nonyl)C10 Homolog (Decyl)
Molecular Structure 4-octylbenzoate derivative4-nonylbenzoate derivative4-decylbenzoate derivative
Chain Parity Even Odd Even
Clearing Point (

)
Higher (Local Max)Lower (Local Min)Higher (Local Max)
Mesophase Type Nematic + Smectic ANematic (Smectic tendency increases)Predominantly Smectic
Order Parameter (

)
HighModerate (Lower anisotropy)High
Enthalpy of Clearing HigherLowerHigher
Analysis of the Trends[5][11][12]
  • The Odd-Even Effect: The clearing point (

    
    ) of the C9 homolog is characteristically lower  than its C8 and C10 neighbors. This is due to the conformation of the terminal methyl group. In odd-numbered chains (C9), the terminal C-C bond lies off-axis relative to the rigid core, reducing the length-to-breadth ratio (aspect ratio) and destabilizing the nematic phase.
    
  • Smectic Promotion: As the alkyl chain length increases (from C8 to C10), the tendency to form layered Smectic phases increases due to enhanced van der Waals interactions between the flexible tails. The C9 target sits at the transition boundary, often exhibiting a narrower nematic range than the C8 homolog.

Mechanistic Insight: Why C9 Clears Lower?

To understand the causality, we must look at the molecular anisotropy. The clearing point is governed by the Maier-Saupe mean field theory , which relates


 to the molecular anisotropy.
Graphviz Diagram: Structure-Property Relationship

The following diagram illustrates the logical flow from molecular structure to observable phase transitions.

ClearingPointMechanism Struct Molecular Structure (8O-Ph-9B) Chain Alkyl Chain Parity (Odd vs Even) Struct->Chain Inter Intermolecular Potentials Struct->Inter Van der Waals Conform Terminal Methyl Conformation Chain->Conform Odd (C9) = Off-Axis Aniso Shape Anisotropy (L/D Ratio) Conform->Aniso Reduces Linearity TNI Clearing Point (T_NI) Aniso->TNI Lower Anisotropy = Lower T_NI Inter->TNI Stabilizes Phase

Caption: Logical pathway demonstrating how the odd-numbered C9 chain reduces shape anisotropy, leading to a lower clearing point compared to even-numbered homologs.

Experimental Protocols

To validate the clearing points and phase structures, a self-validating workflow combining Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.

Protocol A: Synthesis Verification (Steglich Esterification)

Before measuring clearing points, ensure the material is synthesized correctly to avoid impurity-driven


 depression.
  • Reactants: 4-Nonylbenzoic acid (1.0 eq) + 4-Octyloxyphenol (1.0 eq).

  • Catalyst: DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in Dichloromethane (DCM).

  • Purification (Critical):

    • Filter off the DCU urea byproduct.

    • Wash organic layer with 5% HCl, then 5% NaHCO3.

    • Recrystallization: Use Ethanol/Ethyl Acetate (9:1). Repeat until the melting point is sharp (< 1°C range). Note: Impurities drastically lower

      
      .
      
Protocol B: Determination of Clearing Point ( )
1. Differential Scanning Calorimetry (DSC)[1][2][3][4]
  • Instrument: Calibrated with Indium (

    
    C) and Zinc (
    
    
    
    C).
  • Sample Mass: 2–5 mg in hermetically sealed aluminum pans.

  • Cycle:

    • Heat to Isotropic (

      
      C) to erase thermal history.
      
    • Cool at 5°C/min to crystallize (detect supercooling).

    • Second Heating: Heat at 2°C/min or 5°C/min.

  • Data Extraction: The clearing point is the peak temperature of the highest endotherm (Nematic

    
     Isotropic).
    
2. Polarized Optical Microscopy (POM)[1][2]
  • Setup: Sample sandwiched between glass slide and coverslip (no alignment layer needed for simple

    
     check).
    
  • Observation: Crossed polarizers.

  • Texture Identification:

    • Nematic: Schlieren texture (threads) or Marble texture.

    • Smectic A: Focal conic fan texture.[5][6]

    • Isotropic: Dark field (black).

  • Validation: The temperature where the birefringent texture completely disappears into a black field corresponds to the DSC endotherm peak.

Graphviz Diagram: Experimental Workflow

ExperimentalWorkflow cluster_0 Synthesis & Purity cluster_1 Phase Characterization Syn Esterification (Acid + Phenol) Purify Recrystallization (EtOH/EtOAc) Syn->Purify Check Purity Check (TLC / NMR) Purify->Check DSC DSC Analysis (Heat/Cool Cycles) Check->DSC If >99% Pure POM POM Observation (Texture ID) Check->POM Data Data Correlation (Enthalpy + Texture) DSC->Data Transition Enthalpies POM->Data Phase Type (N/Sm)

Caption: Step-by-step workflow ensuring that clearing point data is derived from high-purity samples and cross-validated by thermal and optical methods.

References

  • Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. In Handbook of Liquid Crystals.
  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. The definitive source for identifying POM textures (Schlieren vs. Focal Conic) referenced in the protocol.
  • Singh, S., & Dunmur, D. A. (2002). Liquid Crystals: Fundamentals. World Scientific.[7] Provides the theoretical grounding for the Maier-Saupe theory and molecular anisotropy effects on

    
    .
    
  • PubChem. 4-Nonylbenzoic acid Properties. National Library of Medicine.[8] Available at: [Link] (Source for precursor data).

  • Chauhan, M., et al. (2011). Synthesis and Study of Ester Homologous Series. Der Pharma Chemica.[6] Provides comparative data for similar alkoxy-phenyl benzoate series, validating the odd-even trends. Available at: [Link]

Sources

validation of mesophase ranges against literature values for nonylbenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

In the development of liquid crystalline (LC) materials for drug delivery systems (e.g., LCs as lipophilic drug carriers) or optical applications, the precise characterization of mesophase ranges is the primary indicator of chemical purity and supramolecular stability.

This guide provides a technical framework for validating nonylbenzoate derivatives —specifically focusing on the model compound 4-n-nonylbenzoic acid (4-n-NBA) and its ester derivatives. These compounds are chosen because they exhibit complex polymorphism (Smectic C and Nematic phases), making them ideal candidates for stress-testing characterization protocols.

Key Insight: Discrepancies between experimental and literature values often stem not from synthesis failure, but from thermal history (monotropic vs. enantiotropic behavior) and instrumental lag. This guide standardizes the validation workflow.

The Comparative Landscape: Literature vs. Experimental

The following data serves as the "Gold Standard" for validating your synthesis and equipment calibration.

Table 1: Standard Validation Targets for 4-n-Nonylbenzoic Acid (4-n-NBA)

Note: 4-n-NBA is an enantiotropic liquid crystal, meaning phases appear on both heating and cooling.[1]

Phase TransitionLiterature Value (°C) [1, 2]Target Experimental Range (°C)Enthalpy (

) Signature
Optical Texture (POM)
Crystal

Smectic C
92.0 – 95.0 93.5 ± 1.5High (First Order)Focal Conic / Schlieren
Smectic C

Nematic
117.0 117.0 ± 1.0Low (Weak First/Second Order)Schlieren (flashing) / Marbled
Nematic

Isotropic
143.0 – 144.0 143.5 ± 0.5Moderate (First Order)Black (Isotropic)
Table 2: Homologous Series Trends (Nonylbenzoate Esters)

Use this table to validate new ester derivatives where exact literature matches may be unavailable. Trends indicate how the "nonyl" tail affects the range.

Compound StructureMelting Point (

)
Clearing Point (

)
Mesophase Width
4-n-butylphenyl 4-n-nonylbenzoate ~45°C~78°C~33°C (Nematic only)
4-n-nonylphenyl 4-n-nonylbenzoate ~62°C~88°C~26°C (Smectic + Nematic)
Trend Rule Symmetric tails increase melting points; asymmetry widens the nematic range.

Methodology: Self-Validating Protocols

To achieve the values in Table 1, you must eliminate thermal lag and history effects.

Protocol A: Differential Scanning Calorimetry (DSC)

Standard: Adapted from ASTM E794 [3].[2][3] Objective: Determine onset temperatures and transition enthalpies.

  • Sample Prep: Weigh 2–5 mg of dried nonylbenzoate into an aluminum pan. Crimp hermetically to prevent sublimation of the acid.

  • Cycle 1 (Erasure): Heat from 25°C to 160°C at 10°C/min . Hold for 2 minutes at Isotropic. Discard this data; it contains solvent/crystallization history.

  • Cooling: Cool to 25°C at 5°C/min . Observe supercooling (crystallization may drop below 90°C).

  • Cycle 2 (Measurement): Heat from 25°C to 160°C at 5°C/min .

    • Validation Check: The SmC

      
       N transition is often a weak shoulder. If absent, increase sample mass by 50% or reduce heating rate to 2°C/min to resolve the peak.
      
Protocol B: Polarized Optical Microscopy (POM)

Objective: Visual confirmation of phase identity (Smectic vs. Nematic).

  • Alignment: Use a glass slide treated with polyimide (rubbed) for planar alignment.

  • Heating Stage: Link to a PID controller. Heat at 2°C/min near transitions.

  • Observation:

    • 95°C: Look for "batonnets" growing into focal conic fans (Smectic Phase).

    • 117°C: Look for the "Schlieren texture" (brush-like defects).

    • Differentiation: Rotate the polarizer. If the brushes flash (light/dark) but the background remains birefringent, it is Nematic. If the texture is highly viscous and defects are static, it is Smectic.

Visualization of Logic & Workflow

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process when characterizing a new batch of nonylbenzoate.

ValidationWorkflow Start Crude Synthesis (Nonylbenzoate) Purify Recrystallization (Ethanol/Hexane) Start->Purify Dry Vacuum Drying (>24h @ 40°C) Purify->Dry POM POM Analysis (Visual Phase ID) Dry->POM Sample A DSC DSC Analysis (Thermal Quant) Dry->DSC Sample B Decision Compare with Table 1 POM->Decision Texture Confirmed DSC->Decision Temps Confirmed Pass VALIDATED (Release for App) Decision->Pass Match Fail DEVIATION (>2°C) Decision->Fail Mismatch CheckPurity Check Purity (HPLC/NMR) Fail->CheckPurity CheckPurity->Purify Impurities Found

Caption: Figure 1. Integrated workflow for validating liquid crystal mesophases. Parallel processing of POM and DSC is required to correlate optical texture with heat flow events.

Diagram 2: Phase Transition Logic (Smectic vs. Nematic)

Distinguishing the Smectic C (SmC) phase from the Nematic (N) phase in nonylbenzoates is the most common failure point.

PhaseLogic Input Unknown Mesophase (>95°C) Viscosity Is the flow viscous? Input->Viscosity Texture POM Texture? Viscosity->Texture High Viscosity Nematic Nematic Phase (Directional Order) Viscosity->Nematic Low Viscosity (Fluid) Schlieren Schlieren Texture (Brushes) Texture->Schlieren Undefined Brushes Focal Focal Conic (Fans) Texture->Focal Geometric Fans SmC Smectic C Phase (Layered Order) Schlieren->SmC 4 Brushes only Schlieren->Nematic 2 or 4 Brushes Focal->SmC

Caption: Figure 2. Diagnostic logic for distinguishing Smectic C from Nematic phases in nonylbenzoates using optical texture and viscosity cues.

Troubleshooting & Causality

If your experimental values deviate from Table 1, consult this causality matrix:

ObservationProbable CauseCorrective Action

is 5°C lower than Lit.
Solvent occlusion or eutectic impurity.Recrystallize from ethanol; vacuum dry for 48h.
SmC

N peak is missing in DSC.
Transition energy is too low (Second Order-like).Increase sample mass to 10mg; reduce scan rate to 2°C/min.
Clearing point (

) is broad (>2°C).
Degradation or Isomer mixture.Check HPLC for ortho/meta isomers; ensure inert atmosphere (

).
Phases seen on cooling but not heating. Monotropic behavior.[1]This is normal for some esters. Report cooling transition temperatures separately.

References

  • Li, J., et al. (2010). Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures and thermodynamic characterization. ResearchGate. [Link]

  • Lokanath, N. K., et al. (2001). Crystal structure of 4-n-nonylbenzoic acid.[4] Molecular Crystals and Liquid Crystals.[4][5] [Link]

  • ASTM International. (2018). ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis.[3][Link]

  • Netzsch Analyzing & Testing. Liquid Crystal Transitions and DSC Characterization.[Link]

  • MDPI. (2021). Thermal and Mesomorphic Investigations of Supramolecular Assemblies of Benzoic Acids.[6][Link]

Sources

Safety Operating Guide

4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 4-(Octyloxy)phenyl 4-nonylbenzoate

Part 1: Executive Directive

Do NOT dispose of 4-(octyloxy)phenyl 4-nonylbenzoate down the drain.

This compound is a lipophilic phenyl benzoate ester, commonly used in liquid crystal formulations. Due to its long alkyl chains (octyl/nonyl), it poses a significant risk of bioaccumulation and aquatic toxicity. It must be managed as Non-Halogenated Organic Chemical Waste and destroyed via high-temperature incineration.[1][2]

Immediate Action Checklist:

  • Segregate: Keep separate from oxidizers and aqueous waste streams.[1]

  • Label: Tag as "Non-Halogenated Organic - Toxic to Aquatic Life."

  • Container: High-density polyethylene (HDPE) or glass; do not use polystyrene.[1][2]

Part 2: Chemical Profile & Risk Assessment

To handle this material safely, you must understand its behavior in the waste stream. This is not a generic "white powder"; it is a mesogen with specific environmental persistence profiles.[1]

PropertyData / CharacteristicOperational Implication
Chemical Class Phenyl Benzoate EsterSusceptible to hydrolysis; degradation yields phenols.[1][2]
Hydrophobicity High (Lipophilic)Insoluble in water. Will coat pipes and persist in traps if flushed.
Physical State Solid/Viscous Liquid (Phase dependent)May exist as a smectic/nematic liquid crystal at room temp.[1]
Aquatic Toxicity High (Class H410/H411)Zero-discharge policy required.[1][2]
Flash Point > 110°C (Estimated)Combustible but not highly flammable unless in solvent.[1]

The Mechanism of Hazard (The "Why"): While benzoate esters are often metabolically stable, the specific danger here lies in the hydrolysis products. In an aqueous environment (sewer lines/treatment plants), the ester linkage breaks, releasing 4-octyloxyphenol and 4-nonylbenzoic acid .[1][2] Long-chain phenols are known endocrine disruptors and exhibit high acute toxicity to aquatic invertebrates.[1][2]

Part 3: Detailed Disposal Protocols

Scenario A: Disposal of Pure Substance (Solid/Neat Liquid)

Applicability: Expired shelf-life inventory or excess synthesis yield.[1][2]

  • Container Selection: Use a wide-mouth HDPE jar or amber glass jar with a Teflon-lined cap.[1][2]

  • Transfer: Scrape viscous material or pour solids directly into the container.[1] Do not use water to "rinse" the original vessel into the sink.

  • Solvent Rinse: Rinse the original container with a minimal amount of acetone or ethanol. Add this rinse to the waste container , not the drain.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "4-(Octyloxy)phenyl 4-nonylbenzoate (95%), Acetone (5%)"[1][2]

    • Hazard Check: Toxic, Irritant.[3]

  • Storage: Store in the "Organic Solids" or "Non-Halogenated Organics" satellite accumulation area until pickup.

Scenario B: Disposal of Solutions (LC Mixtures/Solvent Waste)

Applicability: NMR samples, diluted mixtures, or cleaning solvents.

  • Segregation: Ensure the waste stream is Non-Halogenated .

    • Compatible Solvents: Acetone, Hexane, Ethyl Acetate, Toluene.

    • Incompatible: Do not mix with Nitric Acid or strong oxidizers (risk of nitration/exotherm).

  • Bulking: Pour into the laboratory's main "Non-Halogenated Organic Solvent" carboy (typically 20L HDPE).

  • Record Keeping: Log the approximate volume of the benzoate ester on the carboy's accumulation log. Even trace amounts should be noted due to aquatic toxicity.[1]

Scenario C: Contaminated Debris (The "Hidden" Stream)

Applicability: Weigh boats, pipettes, gloves, and paper towels.

  • Dry Waste: Do not throw contaminated gloves or weigh boats into the regular trash.[1] The lipophilic nature allows it to leach from landfills.[1]

  • Bagging: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Tagging: Label as "Solid Debris Contaminated with Organic Esters."

  • Disposal: Process through your facility's hazardous solid waste stream for incineration.[1]

Part 4: Spill Response & Cleanup

Spill Logic: Because the material is hydrophobic, water will only spread the spill. You must use organic absorption methods.[1]

  • Isolate: Mark the area.[1] If the material is in the liquid crystal phase (viscous/sticky), prevent foot traffic to avoid tracking.

  • Solubilize (If necessary): If the material has solidified, dampen a paper towel with Acetone or Ethanol to soften it.

  • Absorb: Use an inert absorbent (vermiculite, sand, or polypropylene pads).

    • Note: Standard "pig" mats work well for this lipophilic compound.[1]

  • Clean Surface: Wipe the surface with a detergent solution (surfactant) after the bulk material is removed to emulsify any remaining residue.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (Scenario C).

Part 5: Decision Matrix (Workflow)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow cluster_warning CRITICAL DO NOTs Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Viscous Liquid StateCheck->Solid Neat Material Solution Dissolved in Solvent StateCheck->Solution Mixture Debris Contaminated Items (Gloves, Wipes) StateCheck->Debris Consumables Rinse Rinse container with Acetone/Ethanol Solid->Rinse BulkLiquid Pour into Non-Halogenated Solvent Carboy Solution->BulkLiquid Bagging Double Bag in Polyethylene Debris->Bagging Combine Combine Rinse + Solid Rinse->Combine Combine->BulkLiquid Incineration FINAL DISPOSAL: High-Temp Incineration BulkLiquid->Incineration Bagging->Incineration Drain Do NOT Flush to Sewer Trash Do NOT Place in Regular Trash

Figure 1: Waste Stream Decision Matrix for 4-(Octyloxy)phenyl 4-nonylbenzoate ensuring zero environmental release.

Part 6: References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste."[1] EPA.gov. [Link]1][2]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link]1][2]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] ACS.org. [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]1][2]

Sources

Personal protective equipment for handling 4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Given the chemical structure of 4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE, which features long alkyl chains, phenyl groups, and an ester linkage, we must anticipate potential hazards based on analogous compounds. Safety data for similar chemicals indicate risks such as:

  • Skin and Eye Irritation: Many organic esters and phenolic compounds can cause irritation upon contact.[1][2] Prolonged exposure could lead to more severe dermal effects.

  • Respiratory Irritation: If aerosolized or heated, vapors may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Oral toxicity is a common concern with many organic chemicals.[3][4]

  • Aquatic Toxicity: Aromatic compounds with long alkyl chains often exhibit toxicity to aquatic life with long-lasting effects.[3][4]

  • Reproductive Toxicity: Some phenolic compounds are suspected of damaging fertility or the unborn child.[4][5]

Therefore, a cautious approach is warranted, treating the compound as potentially hazardous and implementing a comprehensive personal protective equipment (PPE) strategy.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is the final and most personal line of defense against chemical exposure, following the hierarchy of controls (elimination, substitution, engineering controls, and administrative controls).[6][7] For handling 4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE, the following PPE is mandatory.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[6]Protects against splashes from all directions. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[8]
Face Protection Full-face shield worn over chemical splash goggles.Required when there is a significant risk of splashing, such as during bulk transfer or when the material is heated.[6][9]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Provides a barrier against skin contact. Check the manufacturer's glove compatibility chart for breakthrough times with similar esters or aromatic compounds.[8]
Body Protection A flame-resistant laboratory coat.[10]Protects skin and personal clothing from minor spills and splashes.
Footwear Closed-toe shoes.Protects feet from spills.
Enhanced PPE for High-Risk Procedures

Certain procedures may increase the risk of exposure and require additional protective measures:

ProcedureAdditional PPERationale
Heating or creating aerosols Use of a certified chemical fume hood.Engineering control to minimize inhalation of vapors or mists.[11]
Large volume transfers (>1L) Chemical-resistant apron over a lab coat and heavy-duty chemical-resistant gloves.[10]Provides an additional layer of protection against significant splashes.
Cleaning up spills Respirator with an organic vapor cartridge, chemical-resistant boots, and coveralls may be necessary depending on the spill size.[8]Protects against high concentrations of vapors and extensive skin contact.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure minimizes the risk of accidental exposure.

Preparation and Donning PPE
  • Inspect Your PPE: Before each use, check all PPE for signs of degradation, such as cracks, discoloration, or holes.

  • Donning Sequence:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

    • If required, wear a face shield.

Handling 4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE
  • Work in a Well-Ventilated Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Prevent Contact: Use appropriate laboratory equipment (e.g., spatulas, pipettes) to avoid direct contact with the chemical.

  • Keep Containers Closed: When not in use, ensure all containers of the chemical are tightly sealed.

  • Avoid Aerosolization: Pour liquids carefully to minimize splashing and the generation of aerosols.

Doffing PPE and Decontamination
  • Remove Gloves First: Peel off gloves without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield and Goggles: Handle by the headband or straps.

  • Remove Lab Coat: Remove by turning it inside out to contain any potential contamination.

  • Wash Hands Thoroughly: Wash hands with soap and water immediately after removing all PPE.

Disposal Plan: Environmental Responsibility

Proper disposal is crucial to protect the environment and comply with regulations.

Chemical Waste
  • Do Not Pour Down the Drain: Due to its likely aquatic toxicity, 4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE must not be disposed of in the sewer system.[3]

  • Designated Hazardous Waste: Collect all waste containing this chemical in a clearly labeled, sealed, and compatible hazardous waste container. Follow your institution's hazardous waste disposal procedures.

Contaminated PPE
  • Solid Waste: Dispose of all contaminated disposable PPE, such as gloves and bench paper, as solid hazardous waste.

  • Reusable PPE: Decontaminate reusable PPE, such as goggles and face shields, according to your institution's established procedures before reuse.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

  • Spill: Alert others in the area. For small spills, use an appropriate absorbent material and dispose of it as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling 4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE Task Evaluate Task: - Small scale (<1L)? - Heating/Aerosolizing? - Large scale (>1L)? - Spill cleanup? Start->Task CorePPE Core PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes Task->CorePPE Small Scale FumeHood Engineering Control: Use Chemical Fume Hood Task->FumeHood Heating or Aerosolizing FaceShield Add: Full Face Shield Task->FaceShield Large Scale or Splash Risk Apron Add: - Chemical-Resistant Apron - Heavy-Duty Gloves Task->Apron Large Scale SpillKit Add: - Respirator - Chemical-Resistant Boots - Coveralls Task->SpillKit Spill Cleanup FumeHood->CorePPE FaceShield->CorePPE Apron->FaceShield

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.